molecular formula C5H10O5 B1682302 aldehydo-D-Xylose CAS No. 25990-60-7

aldehydo-D-Xylose

货号: B1682302
CAS 编号: 25990-60-7
分子量: 150.13 g/mol
InChI 键: PYMYPHUHKUWMLA-VPENINKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DL-Xylose is a pentose sugar (aldopentose) with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is a racemic mixture of the D- and L- enantiomers of xylose, which is one of the most abundant sugars in nature and a primary building block of hemicellulose in plant biomass . This white, water-soluble solid serves as a versatile precursor in biochemical and industrial research . In industrial biotechnology, DL-Xylose is a key starting material for the production of xylitol, a low-calorie sugar alcohol used as a sweetener, through catalytic hydrogenation . Furthermore, it can be converted into furfural, an important platform chemical for the synthesis of polymers and solvents like tetrahydrofuran (THF) . Its derivatives are also significant in the biosynthesis of certain anionic polysaccharides, such as heparan sulfate and chondroitin sulfate . Research into DL-Xylose is pivotal for advancing the biofuel industry, as it is derived from lignocellulosic biomass (LCB)—a sustainable and abundant resource often treated as agricultural waste . Integrating xylose utilization into biorefinery models, where it is transformed into high-value chemicals like xylitol, significantly enhances the economic viability of biofuel production from sources such as sugarcane bagasse and rice straw . In pharmaceutical and nutritional studies, D-xylose is commonly used in diagnostic tests to assess intestinal malabsorption in animals . Xylitol, produced from xylose, finds applications in pharmaceutical formulations due to its non-cariogenic properties, pleasant cooling sensation, and suitability for diabetic patients . This product is intended for research and further manufacturing purposes only. It is not for diagnostic, therapeutic, or human consumption use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25702-75-4
Record name Polyxylose
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URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
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DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
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Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
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Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS No.

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
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Record name dl-Xylose
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Record name Xylose [USAN]
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Record name Xylose
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Record name xylose
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Record name D-Xylose
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Record name DL-xylose
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Record name XYLOSE
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Record name (D)-XYLOSE
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Melting Point

153-154 °C
Record name (D)-XYLOSE
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Foundational & Exploratory

The Phantom Intermediate: A Technical Deep Dive into aldehydo-D-Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Gateway

aldehydo-D-Xylose (acyclic D-xylose) is the thermodynamically unstable, open-chain tautomer of the aldopentose D-xylose.[1] While it exists in trace amounts (<0.1%) in aqueous equilibrium, it acts as the obligatory intermediate for the sugar’s most critical chemical and biological transformations. Whether in the industrial hydrogenation to xylitol, the non-enzymatic browning of food (Maillard reaction), or the enzymatic isomerization to xylulose in biofuel production, the reaction pathway must pass through this high-energy aldehyde "gateway."

This guide analyzes the structural dynamics, reactivity profiles, and stabilization protocols for aldehydo-D-xylose, moving beyond basic textbook definitions to application-centric science.[1]

Structural Dynamics & Thermodynamics

In aqueous solution, D-xylose undergoes mutarotation, a dynamic equilibrium dominated by cyclic hemiacetals.[1] The free aldehyde form is energetically disfavored due to the entropic penalty of the open chain and the enthalpic stability of the ring forms.

The Mutarotation Equilibrium

Unlike glucose, where the acyclic form is ~0.002%, pentoses like xylose exhibit a slightly higher (though still minute) abundance of the carbonyl form due to lower ring strain in the transition states.

Table 1: Aqueous Equilibrium Composition of D-Xylose (30°C)

TautomerStructure TypeApprox.[1][2] AbundanceStability Factor

-D-Xylopyranose
6-membered ring~36%Anomeric effect stabilizes

-form.[1]

-D-Xylopyranose
6-membered ring~63%Equatorial OH groups minimize steric clash.[1]
D-Xylofuranose (

+

)
5-membered ring< 1%Higher ring strain; kinetically faster to form.[1]
aldehydo-D-Xylose Open Chain ~0.02 - 0.1% High energy; highly reactive electrophile.
Visualization: The Mutarotation Pathway

The following diagram illustrates the central role of the acyclic aldehyde as the transition hub between ring forms.

Mutarotation AlphaP α-D-Xylopyranose (36%) Aldehyde aldehydo-D-Xylose (Open Chain) <0.1% AlphaP->Aldehyde Ring Opening (Slow) BetaP β-D-Xylopyranose (63%) BetaP->Aldehyde Ring Opening Furanose D-Xylofuranoses (<1%) Aldehyde->Furanose Fast Kinetics

Figure 1: The Mutarotation Hub. The open-chain aldehyde is the necessary intermediate for interconversion between pyranose and furanose forms.

Chemical Reactivity Profile

The reactivity of D-xylose is governed by the electrophilicity of the C1 carbonyl carbon in the aldehydo-form. Because pentoses have a higher proportion of acyclic forms than hexoses, D-xylose is significantly more reactive in Maillard chemistry than glucose.[1]

The Maillard Reaction (Non-Enzymatic Browning)

The carbonyl group of aldehydo-D-xylose condenses with amine groups (e.g., amino acids like glycine or lysine) to form a Schiff base.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the C1 aldehyde.

  • Kinetics: Xylose reacts ~8-10x faster than glucose.[1]

  • Outcome: Formation of Amadori rearrangement products, eventually leading to melanoidins (brown pigments) or specific blue pigments in Xylose-Glycine systems [1].[1]

Redox Transformations
  • Reduction (Hydrogenation): The aldehyde is reduced to a primary alcohol, yielding Xylitol . This is an industrial-scale reaction requiring high pressure (

    
    ) and metal catalysts (Raney Nickel or Ruthenium).[1] The rate-limiting step is often the ring-opening to the reducible aldehyde form.
    
  • Oxidation: Mild oxidants convert the aldehyde to a carboxylic acid, yielding Xylonic Acid .

Experimental Protocol: Trapping the Phantom

Since aldehydo-D-xylose is transient, it cannot be isolated in pure form from water.[1] To study it, we must "lock" the open-chain conformation using protecting group chemistry.[1] The most robust method is the formation of a dithioacetal .

Protocol: Synthesis of D-Xylose Diethyl Dithioacetal

Objective: Permanently trap the acyclic form by reacting the aldehyde with ethanethiol, preventing ring closure.

Reagents:

  • D-Xylose (dried)[1][2]

  • Ethanethiol (EtSH) - Caution: Stench/Volatile[1]

  • Concentrated HCl or Trifluoroacetic acid (Catalyst)[1]

  • Temperature: 0°C to 25°C

Workflow:

  • Dissolution: Suspend 10g of D-xylose in 10 mL of concentrated HCl (chilled to 0°C).

  • Thiol Addition: Add 12 mL of ethanethiol dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <20°C to prevent degradation.

  • Equilibration: Stir for 1 hour. The mixture will solidify as the dithioacetal crystallizes.

  • Quenching: Add ice-water to the mixture to precipitate the product fully.

  • Filtration: Filter the white crystals and wash with ice-cold water.

  • Recrystallization: Recrystallize from ethanol/water to yield pure D-xylose diethyl dithioacetal.

Validation (NMR):

  • The disappearance of the anomeric proton signals (

    
     4.5–5.2 ppm) characteristic of cyclic hemiacetals.
    
  • Appearance of the thioacetal proton signal (H-1) as a doublet at

    
     ~4.0 ppm.[1]
    

Biological Mechanism: Xylose Isomerase

The enzyme Xylose Isomerase (XI) (EC 5.3.1.[1][3]5) provides the most elegant example of stabilizing the aldehydo-form in a biological system. XI converts D-xylose to D-xylulose (a ketose) for metabolism.[1]

The Hydride Shift Mechanism

The enzyme does not use a Schiff base intermediate (unlike Class I aldolases). Instead, it uses a metal-mediated hydride shift.[1]

  • Ring Opening: A conserved Histidine residue (e.g., His54) acts as a general base, abstracting a proton from the C1-OH, catalyzing ring opening.[1]

  • Extension: The protein structure forces the sugar into a linear, open-chain conformation.[1][4]

  • Metal Coordination: Two divalent cations (

    
     or 
    
    
    
    ) coordinate the C1 and C2 oxygens, polarizing the carbonyl.[1]
  • Hydride Shift: A hydride ion (

    
    ) migrates from C2 to C1.[1] This converts the aldose (C1=O) to a ketose (C2=O).
    
Visualization: Enzymatic Pathway

Isomerase Substrate D-Xylopyranose (Cyclic Substrate) EnzComplex Enzyme-Substrate Complex (Ring Opening via His54) Substrate->EnzComplex Binding OpenChain Metal-Bound Acyclic Intermediate (aldehydo-D-Xylose) EnzComplex->OpenChain Ring Opening Transition Transition State (C2 -> C1 Hydride Shift) OpenChain->Transition Mg2+/Mn2+ Catalysis Product D-Xylulose (Ketose Product) Transition->Product Isomerization & Release

Figure 2: The Xylose Isomerase Mechanism.[1] The enzyme stabilizes the high-energy acyclic aldehyde to facilitate the 1,2-hydride shift.

References

  • Optimised formation of blue Maillard reaction products of xylose and glycine model systems. Source: National Institutes of Health (PubMed) URL:[Link]

  • Mechanism of Action of D-Xylose Isomerase. Source: ResearchGate URL:[1][5][6][7][8][9][Link]

  • Engineering Xylose Isomerase for Industrial Applications. Source: MDPI URL:[Link][1][10]

  • Acetonation of D-xylose diethyl dithioacetal. (Protocol Reference) Source: Canadian Journal of Chemistry URL:[Link][1]

  • D-Xylose: PubChem Compound Summary. Source: National Library of Medicine URL:[Link][1]

Sources

An In-Depth Technical Guide to the Stability of the Aldehydo-D-Xylose Open-Chain Form

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, a pentose sugar of significant biological and pharmaceutical relevance, exists in a dynamic equilibrium between its cyclic hemiacetal forms (pyranoses and furanoses) and its open-chain aldehydo form. While the cyclic forms predominate in most conditions, the transient open-chain isomer is a crucial intermediate in many biochemical reactions, including enzymatic isomerization and non-enzymatic glycation. Understanding the stability and transient concentration of this aldehydo form is paramount for researchers in drug development, glycobiology, and food chemistry. This technical guide provides a comprehensive analysis of the factors governing the stability of aldehydo-D-xylose, detailed experimental protocols for its quantification, and an exploration of its thermodynamic and kinetic properties.

The Dynamic Equilibrium of D-Xylose in Solution

In aqueous solution, D-xylose undergoes mutarotation, a process involving the interconversion of its various isomeric forms. This equilibrium is dominated by the six-membered pyranose rings, with the β-D-xylopyranose being the most abundant anomer, followed by the α-D-xylopyranose. The five-membered furanose rings and the open-chain aldehydo form are present in much smaller proportions.[1][2] The fleeting existence of the aldehydo form, however, belies its chemical significance as the reactive species in reactions involving the carbonyl group.

Figure 2: Workflow for quantitative ¹H NMR analysis of D-xylose tautomers.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different anomers of D-xylose. The open-chain form is generally not directly observed due to its rapid interconversion on the chromatographic timescale. However, HPLC is invaluable for studying the distribution of the more stable cyclic forms.

Protocol: HPLC-RID Analysis of D-Xylose Anomers

  • Instrumentation:

    • An HPLC system equipped with a refractive index detector (RID).

    • A carbohydrate analysis column, such as an amino- or ligand-exchange column.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used for amino columns. [3] * Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible separation.

    • Detector Temperature: The RID temperature should also be kept constant and close to the column temperature.

  • Procedure:

    • Prepare standard solutions of D-xylose at known concentrations.

    • Prepare the sample solution by dissolving the D-xylose-containing material in the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks corresponding to the α- and β-anomers based on their retention times.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the anomers in the sample by comparing their peak areas to the calibration curve. To prevent anomer separation and obtain a single peak for total xylose, the column temperature can be elevated to 70-80 °C. [4][5]

Implications for Drug Development and Research

The transient nature of the aldehydo-D-xylose open-chain form has several important implications:

  • Drug Design: For drugs that are xylose analogues or target xylose-metabolizing enzymes, understanding the factors that favor the open-chain conformation can aid in the design of more effective inhibitors or substrates.

  • Glycation Reactions: The open-chain form is the primary species involved in non-enzymatic glycation (the Maillard reaction), a process implicated in diabetic complications and aging. Controlling the concentration of the aldehydo form can be a strategy to mitigate these reactions.

  • Formulation Stability: The stability of xylose-containing formulations can be affected by the tautomeric equilibrium. Conditions that favor the open-chain form may lead to increased degradation or unwanted side reactions.

Conclusion

While present in minute quantities, the aldehydo-D-xylose open-chain form is a chemically significant species that plays a pivotal role in the reactivity of this important pentose. Its stability is governed by a complex interplay of temperature, solvent, and pH. By employing advanced analytical techniques such as NMR and HPLC, researchers can gain valuable insights into the tautomeric equilibrium of D-xylose. This knowledge is essential for advancing our understanding of carbohydrate chemistry and for the rational design and development of novel therapeutics and other xylose-based products.

References

Sources

Protocol for the Crystallization of Aldehydo-D-Xylose: From Principles to Practice

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylose, an aldopentose sugar, is a cornerstone in various industries, serving as a key starting material for the production of xylitol, a widely used sugar substitute, and as a versatile component in the food, flavor, and pharmaceutical sectors.[1][2] The isolation and purification of D-Xylose in its crystalline form is a critical manufacturing step that dictates purity, stability, and handling properties. This document provides a comprehensive guide to the crystallization of aldehydo-D-Xylose, grounded in scientific principles and field-proven methodologies. It details two primary protocols: a cooling crystallization from concentrated aqueous solutions, mirroring industrial practices, and a mixed-solvent recrystallization for achieving high purity on a laboratory scale. The protocols are supplemented with an in-depth explanation of the critical process parameters, troubleshooting, and the underlying physicochemical principles, ensuring a robust and reproducible outcome.

Foundational Principles of D-Xylose Crystallization

The successful crystallization of D-Xylose hinges on the controlled transition from a soluble to a solid state. This process is governed by the principles of supersaturation, nucleation, and crystal growth.

1.1. The Role of Supersaturation Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of D-Xylose in a solution exceeds its saturation solubility at a given temperature. This state can be achieved by:

  • Evaporation: Removing the solvent (typically water), thereby increasing the solute concentration.[3] Industrial processes often use vacuum evaporators to reduce the boiling point and prevent the thermal degradation of D-Xylose.[3]

  • Cooling: Lowering the temperature of a saturated solution, as the solubility of D-Xylose in water and water-alcohol mixtures decreases significantly with temperature.[4]

  • Anti-solvent Addition: Introducing a solvent in which D-Xylose is less soluble (e.g., ethanol) to a solution where it is more soluble (e.g., water), thereby reducing its overall solubility and inducing precipitation.[5][6]

1.2. Nucleation and Crystal Growth Once a state of supersaturation is achieved, crystal formation begins with nucleation—the birth of new crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the introduction of existing crystals (secondary nucleation or "seeding"). Seeding is the preferred method in controlled crystallizations as it helps to manage the crystal size distribution and prevent issues like spontaneous, uncontrolled precipitation.[3][7] Following nucleation, these nuclei grow by the deposition of additional D-Xylose molecules from the solution onto their surfaces. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, agitation, and the presence of impurities.[3][8]

1.3. Anomeric Considerations In solution, D-Xylose exists in a dynamic equilibrium between its open-chain (aldehydo) form and various cyclic hemiacetal isomers, primarily the five-membered furanose and six-membered pyranose rings (α and β anomers).[9] It is crucial to understand that while this equilibrium exists in the liquid phase, the crystalline solid form is highly specific. The stable crystalline form of D-Xylose consists of the α-D-xylopyranose anomer.[8] This implies that the kinetics of mutarotation (the interconversion of anomers in solution) can influence the overall rate of crystallization.[9]

General Workflow for D-Xylose Crystallization

The logical flow of the crystallization process is outlined below. This workflow represents a generalized sequence, with specific parameters detailed in the subsequent protocols.

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Downstream Processing A Source D-Xylose Solution (e.g., from Hydrolysis) B Purification (Ion Exchange, Charcoal Treatment) A->B Remove impurities C Creation of Supersaturation (Evaporation or Anti-Solvent) B->C Prepare for crystallization D Controlled Cooling Profile C->D E Seeding (Introduction of Nuclei) D->E Induce nucleation F Crystal Growth & Maturation (Agitation & Time) E->F Allow crystals to grow G Harvesting (Centrifugation or Filtration) F->G H Washing (Remove residual mother liquor) G->H I Drying (e.g., Vacuum Oven) H->I J Crystalline D-Xylose Product I->J G A Define Crystallization Goal B High Yield & Throughput (Industrial Scale) A->B C High Purity & Crystal Quality (Laboratory / Research Scale) A->C D Aqueous System (Cooling Crystallization) B->D E Mixed-Solvent System (Anti-Solvent Crystallization) C->E F Rationale: - High solubility of xylose in water - Cost-effective & environmentally benign - Well-established industrial process D->F I Example: Water D->I G Rationale: - Allows for recrystallization to remove impurities - Can control crystal habit and size - Ethanol/Methanol are effective anti-solvents E->G H Example: Water/Ethanol E->H

Caption: Decision tree for selecting a D-Xylose crystallization solvent system.

References

  • BSH Ingredients. (2025, January 10). D-Xylose Manufacturing Process Flow Chart. Available from: [Link]

  • Georganics. D-Xylose – preparation and application. Available from: [Link]

  • Heikkila, H., et al. (1999). Crystallization method. U.S. Patent No. 5,951,777. Washington, DC: U.S. Patent and Trademark Office.
  • Megazyme. (2020). D-XYLOSE Assay Procedure. Available from: [Link]

  • ResearchGate. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Available from: [Link]

  • de Mello, V. P., et al. (2006). Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby. U.S. Patent Application No. 10/554,896.
  • Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

  • Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

  • Hangzhou Enco Machinery Co., Ltd. Xylose Technology. Available from: [Link]

  • ResearchGate. (2022, January 7). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

  • White Rose Research Online. (2023, June 2). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

  • ACS Publications. (2015). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Journal of Chemical & Engineering Data, 60(5), 1496-1502. Available from: [Link]

  • ResearchGate. Solubility of xylitol, 12, and D-xylose, 16 in ILs. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information: Solvent Effect on Xylose Conversion under Catalyst-free Condition. Available from: [Link]

  • ResearchGate. PXRD patterns generated from single-crystal data of D-xylose (black). Available from: [Link]

  • Ardilla Technologies. Crystalline D-Xylose. Available from: [Link]

Sources

Aldehydo-D-Xylose & Xyloside Primers: Mechanisms in GAG Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the role of aldehydo-D-Xylose and its derivatives within the context of Glycosaminoglycan (GAG) biosynthesis. It addresses the dichotomy between the native enzymatic donor (UDP-Xylose) and the synthetic utility of the open-chain aldehyde form in chemical biology.

Executive Summary

In mammalian physiology, Glycosaminoglycans (GAGs) are essential linear polysaccharides that regulate cell signaling, matrix assembly, and growth factor binding.[1][2] The initiation of GAG synthesis is a strictly controlled enzymatic process involving the transfer of xylose to a core protein.[2][3][4]

While the native biological donor is UDP-


-D-xylopyranose  (UDP-Xyl), the aldehydo-D-xylose  (open-chain acyclic form) and its functionalized derivatives act as critical molecular tools . These synthetic "xylosides" exploit the promiscuity of the GAG biosynthetic machinery, allowing researchers to:
  • Bypass the rate-limiting Xylosyltransferase (XT) step.

  • Prime GAG chains on synthetic scaffolds (peptides, fluorophores, drugs).

  • Inhibit or modulate endogenous proteoglycan assembly.

This guide details the mechanistic divergence between native initiation and aldehydo-based chemical priming, providing protocols for their application in drug development.

Mechanistic Foundations: Native vs. Synthetic Initiation

The Native Pathway: UDP-Xylose

In the native cellular environment, free aldehydo-D-xylose does not spontaneously initiate GAG synthesis. The process is strictly enzymatic and occurs in the Endoplasmic Reticulum (ER) and cis-Golgi.

  • Precursor: UDP-Glucuronic Acid (UDP-GlcA).

  • Enzyme: UDP-Xylose Synthase (UXS1).[4]

  • Mechanism: UXS1 decarboxylates UDP-GlcA via a 4-keto-intermediate . Crucially, while the ring distorts, the product remains a nucleotide-sugar: UDP-

    
    -D-xylopyranose .
    
  • Transfer: Xylosyltransferases (XT-1/XT-2) transfer the xylose ring to a Serine residue on the core protein, forming a

    
    -O-linked xyloside.
    
The Synthetic Pathway: Aldehydo-D-Xylose & Primers

The "aldehydo" function is the linchpin of chemical biology approaches to GAG engineering. Because the Golgi enzymes (Galactosyltransferases) responsible for elongation are promiscuous, they will accept synthetic xylosides that mimic the native Xyl-Ser linkage.

  • Chemical Reactivity: The aldehyde group of acyclic xylose is exploited to conjugate xylose to hydrophobic aglycones or peptides via oxime ligation or reductive amination .

  • Cellular Entry: Hydrophobic xylosides (e.g., 4-methylumbelliferyl-xyloside or peptide-linked xylosides) passively diffuse across the plasma and Golgi membranes.

  • Hijacking the Machinery: Once in the Golgi, Galactosyltransferase I (GalT-I) recognizes the xylose moiety and attaches Galactose, initiating the tetrasaccharide linker (GlcA-Gal-Gal-Xyl-), followed by polymerization into Heparan Sulfate (HS) or Chondroitin Sulfate (CS).

Pathway Visualization

The following diagram contrasts the native XT-dependent pathway with the synthetic xyloside priming pathway.

GAG_Biosynthesis cluster_native Native Biosynthesis (ER/Golgi) cluster_synthetic Synthetic Priming (Chemical Biology) UDP_GlcA UDP-GlcA UDP_Xyl UDP-Xylose (Pyranose Donor) UDP_GlcA->UDP_Xyl UXS1 (Decarboxylation) Xyl_Prot Xyl-O-Protein UDP_Xyl->Xyl_Prot Xylosyltransferase (XT-1/2) Core_Protein Core Protein (Serine Residue) Core_Protein->Xyl_Prot Linker_Nat GlcA-Gal-Gal-Xyl-Protein Xyl_Prot->Linker_Nat GalT-I / GalT-II GlcAT-I GAG_Nat Proteoglycan (HS/CS) Linker_Nat->GAG_Nat Polymerization (EXT1/2 or CS Synthase) Aldehydo_Xyl Aldehydo-D-Xylose (Reactive Intermediate) Xyl_Primer Synthetic Xyloside (e.g., Xyl-O-Aglycone) Aldehydo_Xyl->Xyl_Primer Chem. Synthesis (Oxime/Click) Xyl_Primer->Xyl_Prot Competes for Golgi Enzymes Linker_Syn GlcA-Gal-Gal-Xyl-Primer Xyl_Primer->Linker_Syn Bypasses XT Direct GalT-I Action GAG_Syn Free GAG Chain (Secreted) Linker_Syn->GAG_Syn Polymerization

Caption: Contrast between Native (XT-dependent) and Synthetic (Xyloside-primed) GAG biosynthesis pathways.

Technical Application: Chemoselective Ligation for GAG Mimetics

The "aldehydo" form is most critical when synthesizing neoglycoconjugates . A robust method uses oxime ligation , exploiting the reaction between the aldehyde of D-xylose (or a xylose derivative) and an aminooxy-functionalized peptide.

Reaction Chemistry


  • Advantage: The oxime bond is hydrolytically stable and forms chemoselectively in the presence of other unprotected functional groups, allowing the creation of defined GAG primers without complex protecting group chemistry.

  • Consequence: The resulting xyloside primer acts as a substrate for GalT-I (

    
    ), initiating GAG chains that are secreted into the media.
    
Data: Priming Efficiency of Xyloside Derivatives

The structure of the aglycone (attached to the aldehydo/anomeric center) dictates the type of GAG produced (HS vs. CS).

Primer TypeAglycone StructurePrimary ProductApplication
Xyl-MU 4-MethylumbelliferylChondroitin Sulfate (CS)High-throughput screening of GAG biosynthesis.
Xyl-Nap NaphthylCS / Dermatan SulfateStudying hydrophobic stacking effects.
Xyl-Ser-Peptide Serine-containing peptideHeparan Sulfate (HS)Mimicking the native proteoglycan core environment.
Click-Xyloside Triazole-linked lipidMixed HS/CSMetabolic engineering; high membrane permeability.
4-Azido-Xyl Azide at C4 positionChain Termination Inhibition of GAG synthesis (cannot accept Gal).

Experimental Protocol: Xyloside Priming in Cell Culture[6][7][8]

This protocol describes the use of a synthetic xyloside (derived from aldehydo-D-xylose chemistry) to prime and isolate free GAG chains from CHO cells.

Phase 1: Preparation of Xyloside Primer Stock
  • Reagents: Synthetic

    
    -D-xyloside (e.g., 4-nitrophenyl- 
    
    
    
    -D-xyloside), DMSO, PBS.
  • Step 1: Dissolve the xyloside in 100% DMSO to create a 100 mM stock solution.

  • Step 2: Filter sterilize using a 0.2

    
    m PTFE filter (nylon filters may bind hydrophobic aglycones).
    
  • Validation: Verify purity via LC-MS to ensure no hydrolysis of the glycosidic bond has occurred during storage.

Phase 2: Cellular Priming
  • Seeding: Seed CHO-K1 (or pgsA-745 mutant) cells at

    
     cells/well in a 6-well plate using Ham's F12 medium + 10% FBS.
    
  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Replace medium with fresh medium containing 50 - 500

    
    M  xyloside.
    
    • Control: DMSO vehicle only.

    • Note: Low serum (1% FBS) is recommended to simplify downstream GAG purification and reduce competition from endogenous proteoglycans.

  • Radiolabeling (Optional): Add

    
     of 
    
    
    
    -sulfate to track de novo GAG synthesis.
  • Harvest: Incubate for 48 hours. Collect the conditioned medium (where primed GAGs are secreted).

Phase 3: Isolation and Analysis (Self-Validating Step)
  • Anion Exchange: Pass conditioned medium over a DEAE-Sepharose column.

    • Logic: Free xylosides (neutral) wash through; GAGs (highly negative) bind.

  • Elution: Elute GAGs with 1M NaCl.

  • Quantification: Use the Carbazole assay (for uronic acid) or scintillation counting (if radiolabeled).

  • Validation: Treat an aliquot with Chondroitinase ABC or Heparinase I/II/III .[5]

    • Result: If the peak shifts to low molecular weight disaccharides on SEC-HPLC, the material is confirmed as GAG.

References

  • Götting, C., et al. (2000). Molecular cloning and expression of human UDP-d-Xylose:proteoglycan core protein beta-d-xylosyltransferase. Journal of Molecular Biology. Link

  • Esko, J. D., & Selleck, S. B. (2002). Order out of chaos: assembly of ligand binding sites in heparan sulfate. Annual Review of Biochemistry. Link

  • Carrascal, N., et al. (2018). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery. Accounts of Chemical Research. Link

  • Nidetzky, B., et al. (2012). Structure and Mechanism of Human UDP-xylose Synthase. Journal of Biological Chemistry. Link

  • Sjoberg, E. R., & Gallo, R. (2014). Synthetic xylosides as tools to study glycosaminoglycan biosynthesis.[1][5][6] Methods in Molecular Biology. Link

Sources

Methodological & Application

Illuminating the Conformational Landscape of D-Xylose: A Detailed Guide to Structural Elucidation using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Xylose, a fundamental aldopentose in various biological and industrial processes, exists in a complex equilibrium of cyclic and acyclic forms in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural and conformational analysis of such intricate systems. This comprehensive guide provides detailed application notes and protocols for the structural elucidation of aldehydo-D-Xylose using one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering field-proven insights and methodologies for accurate and reliable analysis.

Introduction: The Dynamic Nature of D-Xylose in Solution

In aqueous solutions, D-xylose is not a single static structure but rather a dynamic equilibrium of five primary forms: two pyranose rings (six-membered), two furanose rings (five-membered), and a minor open-chain aldehydo form. The distribution of these anomers is influenced by factors such as solvent and temperature.[1] Understanding this equilibrium and definitively identifying each component is crucial for comprehending its reactivity, biological function, and role in chemical processes.

NMR spectroscopy provides a powerful lens to observe and quantify this conformational heterogeneity. By analyzing chemical shifts (δ), coupling constants (J), and through-space correlations, we can assign every proton and carbon atom to its respective anomer and deduce the three-dimensional structure of each form.[2] However, the structural similarity of these isomers leads to significant overlap in the ¹H NMR spectrum, necessitating the use of advanced 2D NMR techniques for unambiguous assignment.[3]

G cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms alpha-D-Xylopyranose alpha-D-Xylopyranose aldehydo-D-Xylose aldehydo-D-Xylose alpha-D-Xylopyranose->aldehydo-D-Xylose beta-D-Xylopyranose beta-D-Xylopyranose beta-D-Xylopyranose->aldehydo-D-Xylose alpha-D-Xylulofuranose alpha-D-Xylulofuranose alpha-D-Xylulofuranose->aldehydo-D-Xylose beta-D-Xylulofuranose beta-D-Xylulofuranose beta-D-Xylulofuranose->aldehydo-D-Xylose

Figure 1: Equilibrium of D-Xylose anomers in solution.

Part 1: Experimental Protocol

Section 1.1: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For D-xylose, the following protocol is recommended:

  • Analyte Purity: Begin with high-purity D-xylose (>99%). Impurities can introduce extraneous signals and complicate spectral analysis.

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it is transparent in the ¹H NMR region of interest.[4] Use high-purity D₂O (99.9% D or higher) to minimize the residual HDO signal.

  • Concentration: A concentration of 10-20 mg of D-xylose in 0.5-0.6 mL of D₂O is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on modern spectrometers, especially those equipped with a cryoprobe.[5]

  • Dissolution and Equilibration: Dissolve the D-xylose in D₂O by gentle vortexing. Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the anomeric equilibrium is reached.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a non-reactive internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added. However, for routine structural elucidation, referencing the residual HDO signal to 4.79 ppm at 25°C is often sufficient.

Section 1.2: NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of D-xylose. All spectra should be acquired at a constant temperature, typically 25°C (298 K), on a high-field NMR spectrometer (500 MHz or higher is recommended).[7]

G cluster_workflow NMR Analysis Workflow A 1D ¹H NMR C 2D COSY A->C F Structural Elucidation A->F B 1D ¹³C NMR D 2D HSQC B->D B->F C->D Proton Connectivity E 2D HMBC D->E One-bond C-H E->F Multi-bond C-H

Figure 2: Workflow for NMR-based structural elucidation.

1. 1D ¹H NMR:

  • Purpose: Provides an overview of the proton environment and allows for the quantification of the different anomers by integrating the anomeric proton signals.

  • Key Parameters:

    • Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.

    • Number of Scans: 16-64, depending on the sample concentration.

2. 1D ¹³C NMR:

  • Purpose: To identify the number of carbon signals and their chemical environments. The anomeric carbons are particularly diagnostic, appearing in the 90-110 ppm region.[7]

  • Key Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is fundamental for tracing the proton connectivity within each sugar ring.[8]

  • Key Parameters:

    • Pulse Sequence: Standard COSY experiment.

    • Spectral Width: Same as the 1D ¹H experiment in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom. This is a powerful experiment for resolving overlapping proton signals by spreading them out in the more dispersed ¹³C dimension.[8]

  • Key Parameters:

    • Pulse Sequence: Standard HSQC experiment, often with adiabatic pulses for improved performance.

    • ¹³C Spectral Width (F1): ~100 ppm, centered around the carbohydrate carbon region (~75 ppm).

    • ¹H Spectral Width (F2): Same as the 1D ¹H experiment.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-8.

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and for assigning quaternary carbons.[8]

  • Key Parameters:

    • Pulse Sequence: Standard HMBC experiment.

    • ¹³C Spectral Width (F1): ~200 ppm to include all carbons.

    • ¹H Spectral Width (F2): Same as the 1D ¹H experiment.

    • Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

Part 2: Data Analysis and Structural Interpretation

Section 2.1: Anomeric Equilibrium of D-Xylose

The first step in the analysis is to determine the relative proportions of the different anomers from the well-resolved anomeric proton signals in the 1D ¹H NMR spectrum. In D₂O at 25°C, the approximate equilibrium distribution is as follows:

AnomerAbbreviationApproximate Abundance (%)
α-D-Xylopyranoseα-p~33
β-D-Xylopyranoseβ-p~66
α-D-Xylulofuranoseα-f<1
β-D-Xylulofuranoseβ-f<1
aldehydo-D-Xyloseopen-chain<0.1

Note: The furanose and open-chain forms are present in very low concentrations and may not be readily observable in a standard 1D ¹H NMR spectrum.[8]

Section 2.2: Assignment of ¹H and ¹³C NMR Spectra

The complete assignment of all ¹H and ¹³C signals is achieved through a systematic interpretation of the 1D and 2D NMR data.

Step 1: Identification of Anomeric Signals

  • In the ¹H NMR spectrum , the anomeric protons (H-1) typically resonate in the downfield region (δ 4.5-5.5 ppm) and are well-separated from the other sugar protons.[7] The anomeric protons of the α- and β-pyranose forms can be distinguished by their coupling constants (³J(H1,H2)). For β-anomers, H-1 and H-2 are typically in a trans-diaxial relationship, resulting in a larger coupling constant (³J ≈ 8 Hz). For α-anomers, H-1 is axial and H-2 is equatorial, leading to a smaller coupling constant (³J ≈ 3-4 Hz).

  • In the ¹³C NMR spectrum , the anomeric carbons (C-1) resonate in the 90-110 ppm region.[7] Generally, the β-anomer C-1 signal is found at a lower field (higher ppm) than the α-anomer C-1 signal.

Step 2: Tracing the Spin Systems with COSY

Starting from the assigned anomeric protons in the COSY spectrum , the rest of the proton spin system for each anomer can be traced. For example, the H-1 signal will show a cross-peak to the H-2 signal, which in turn will show a cross-peak to H-3, and so on, until the entire spin system is mapped out.

Step 3: Assigning Carbons with HSQC

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. By overlaying the assigned proton chemical shifts from the COSY analysis onto the HSQC spectrum, the chemical shifts of their directly attached carbons can be determined.

Step 4: Confirming Connectivity and Assigning Quaternary Carbons with HMBC

The HMBC spectrum reveals long-range ¹H-¹³C correlations, which are invaluable for confirming assignments and piecing together the carbon skeleton. Key correlations to look for include:

  • Correlations from the anomeric proton (H-1) to other carbons in the ring (e.g., C-2, C-3, C-5).

  • Correlations from other protons to the anomeric carbon (C-1).

  • Correlations across the ring oxygen, which can help to confirm the ring size.

The Elusive Aldehydo Form

The open-chain aldehydo form of D-xylose is present in a very small amount at equilibrium (<0.1%) and is therefore generally not observed in standard ¹H or ¹³C NMR spectra.[8] Its aldehyde proton would be expected to resonate far downfield (>9 ppm), and its C-1 carbonyl carbon would be expected around 200 ppm. Specialized techniques or conditions may be required to detect this transient species.

Section 2.3: Tabulated NMR Data for D-Xylose Anomers

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the major anomers of D-xylose in D₂O at 25°C.

Position α-D-Xylopyranose β-D-Xylopyranose
δ ¹H (ppm) δ ¹³C (ppm)
1 ~5.19~93.7
2 ~3.53~73.0
3 ~3.62~74.3
4 ~3.70~70.9
5a ~3.32~62.4
5e ~3.91

Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB) and other publications.[7][9] Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when employing a suite of 2D experiments, provides a robust and detailed methodology for the complete structural elucidation of D-xylose in solution. By carefully preparing the sample and systematically acquiring and interpreting 1D and 2D NMR data, researchers can confidently identify and quantify the different anomeric forms, assign all proton and carbon resonances, and gain a comprehensive understanding of the conformational landscape of this important monosaccharide. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in carbohydrate research and drug development.

References

  • Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]

  • Manase, M. J. (2013). Saponins from three Malagasy species belonging to Caryophyllaceae, Pittosporaceae and Solanaceae families. ResearchGate. [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Mackie, W., & Perlin, A. S. (1966). Pyranose–furanose and anomeric equilibria: Influence of solvent and of partial methylation. Canadian Journal of Chemistry, 44(17), 2039-2046. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). D-Xylose. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-(+)-Xylose (C5H10O5). Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Colquhoun, I. J., Defernez, M., & Ralet, M. C. (1993). Anomeric specificity of D-xylose isomerase. FEBS letters, 330(3), 311-314. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Toukach, F. V., & Ananikov, V. P. (2013). Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations. Chemical reviews, 113(4), 2607-2673. [Link]

  • Varian, Inc. (n.d.). 2D NMR. Retrieved from [Link]

  • Periyannan, G. R., Lawrence, B. A., & Egan, A. E. (2015). 1H NMR spectroscopy-based configurational analysis of mono-and disaccharides and detection of β-glucosidase activity: an undergraduate biochemistry laboratory. Journal of Chemical Education, 92(4), 723-727. [Link]

  • White Rose Research Online. (2023). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Anomeric proportions of D-glucopyranose at the equilibrium determined from 1H-NMR spectra I. Investigation of experimental conditions and concentration dependence at 25.0 °C. Retrieved from [Link]

  • MDPI. (2023). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Fisher projection of D-xylose (centre) and Haworth projections... Retrieved from [Link]

  • National Institutes of Health. (2014). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Retrieved from [Link]

Sources

derivatization of aldehydo-D-Xylose for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Analysis of Aldehydo-D-Xylose

A Detailed Protocol for Derivatization and Quantification

Introduction: The Analytical Challenge of Monosaccharides

D-Xylose, a pentose sugar, is a critical component of hemicellulose and plays a significant role in various biological and industrial processes, from biofuel production to clinical diagnostics. Accurate quantification of D-xylose is paramount for researchers in metabolic engineering, food science, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for monosaccharide analysis.[1] However, sugars like D-xylose present a significant analytical hurdle: they are highly polar and non-volatile due to the presence of multiple hydroxyl groups.[2][3][4] Direct injection into a GC system would lead to thermal degradation (caramelization) in the hot inlet rather than volatilization.[5]

To overcome this, a chemical derivatization step is mandatory. This process replaces the active, polar hydrogens on the hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the molecule's volatility for gas-phase analysis.[6][7] While simple silylation is a common technique, it is problematic for reducing sugars like D-xylose. In solution, D-xylose exists as an equilibrium mixture of several isomers (tautomers), including α- and β-pyranose, α- and β-furanose, and the open-chain aldehydo form.[5][8] A single-step derivatization will react with all these forms, producing a complex chromatogram with multiple peaks for a single analyte, which severely complicates identification and quantification.[2][6][9]

This application note details a robust, two-step derivatization protocol involving oximation followed by silylation . This method effectively addresses the issue of tautomerism by first "locking" the sugar in its open-chain form, leading to a much simpler and more reliable chromatographic analysis.

Principle of the Two-Step Derivatization Method

The described methodology is designed to simplify the chromatographic output and enhance the reliability of quantification. It proceeds in two distinct chemical stages:

Stage 1: Oximation The initial step targets the carbonyl (aldehyde) group of the open-chain D-xylose. A reagent such as methoxyamine hydrochloride (MeOx) or ethylhydroxylamine hydrochloride (EtOx) reacts with the aldehyde to form a stable methoxime or ethoxime derivative.[3][10][11] This reaction is critical because it consumes the open-chain form, shifting the equilibrium away from the cyclic hemiacetal forms and preventing their derivatization in the subsequent step.[10][11] This effectively eliminates the formation of multiple anomeric peaks, simplifying the final chromatogram to just two peaks representing the syn and anti isomers of the oxime derivative.[2][12]

Stage 2: Silylation Following oximation, a powerful silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is introduced. This reagent efficiently replaces the active protons on all remaining hydroxyl (-OH) groups with non-polar trimethylsilyl (TMS) groups.[10][11][13] The resulting per-O-trimethylsilylated oxime is highly volatile, thermally stable, and ideally suited for GC-MS analysis.

The overall chemical transformation is illustrated in the diagram below.

cluster_0 Step 1: Oximation cluster_1 Step 2: Silylation xylose Aldehydo-D-Xylose (Open-Chain Form) xylose_oxime D-Xylose Methoxime (syn/anti isomers) xylose->xylose_oxime Reacts with Carbonyl Group meox Methoxyamine HCl (in Pyridine) final_product Volatile Per-O-TMS D-Xylose Methoxime xylose_oxime->final_product Reacts with all -OH Groups bstfa BSTFA + TMCS (Silylating Agent) gcms GC-MS Analysis final_product->gcms Ready for Injection

Caption: Chemical derivatization workflow for D-Xylose.

Experimental Workflow Overview

The complete process, from sample preparation to data acquisition, follows a structured sequence to ensure reproducibility and accuracy.

start Start: Dry D-Xylose Sample (or Lyophilized Extract) step1 Step 1: Oximation Add Methoxyamine HCl in Pyridine Incubate (e.g., 90 min at 37°C) start->step1 step2 Step 2: Silylation Add BSTFA (+1% TMCS) Incubate (e.g., 30 min at 70°C) step1->step2 step3 Sample is Ready Transfer to GC Vial step2->step3 step4 GC-MS Injection & Analysis Acquire Chromatogram and Mass Spectra step3->step4 step5 Data Processing Peak Integration & Spectral Library Match step4->step5 end End: Quantified D-Xylose Concentration step5->end

Caption: High-level experimental workflow from sample to result.

Materials and Reagents

Item Description / Recommended Grade Supplier Example
Chemicals & Standards
D-Xylose≥99% PuritySigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Methoxyamine hydrochloride (MeOx)≥98% PuritySigma-Aldrich
BSTFA + TMCSN,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TrimethylchlorosilaneSupelco / Restek
Internal Standard (IS)Phenyl β-D-glucopyranoside or SorbitolSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Equipment & Consumables
Reaction Vials2 mL, screw-top, with PTFE-lined septaAgilent / Waters
Heating Block / ThermomixerCapable of maintaining 30-80°CEppendorf
Centrifuge (optional)Microcentrifuge for pelleting debrisEppendorf
PipettesCalibrated micropipettes (10 µL, 200 µL, 1000 µL)Gilson / Eppendorf
GC Vials & Inserts2 mL amber vials with 250 µL glass insertsAgilent / Thermo
Gas Chromatograph - Mass SpectrometerGC system with autosampler coupled to a single quadrupole or triple quadrupole MSAgilent / Thermo / Shimadzu

Detailed Derivatization Protocol

Note: Silylating reagents like BSTFA are extremely sensitive to moisture.[3][13] All glassware must be thoroughly dried, and reagents should be handled in a low-humidity environment (e.g., under a stream of nitrogen or in a glove box) if possible.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dry D-xylose standard or lyophilized sample extract into a 2 mL reaction vial.

    • If using an internal standard for quantification, add the appropriate amount at this stage (e.g., 50 µL of a 1 mg/mL Phenyl β-D-glucopyranoside solution in pyridine) and evaporate to complete dryness under a gentle stream of nitrogen.

  • Oximation Step:

    • Prepare the oximation reagent by dissolving methoxyamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL. Vortex thoroughly to dissolve.

    • Add 100 µL of the oximation reagent to the dry sample in the reaction vial.

    • Seal the vial tightly with the PTFE-lined cap.

    • Incubate the mixture in a heating block or thermomixer at 70°C for 30 minutes .[2][3] Vortex briefly once during incubation to ensure complete dissolution and reaction.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • To the cooled, oxime-containing sample, add 120 µL of BSTFA + 1% TMCS .[2][3]

    • Seal the vial tightly again.

    • Incubate the mixture at 70°C for an additional 30 minutes .[2][3]

    • Allow the vial to cool completely to room temperature. A fine white precipitate (pyridine hydrochloride) may form; this will not interfere with the analysis.

  • Final Preparation for Injection:

    • (Optional) If a precipitate is present, centrifuge the vial at low speed (e.g., 3000 rpm for 5 min).

    • Carefully transfer the clear supernatant to a 250 µL glass insert within a 2 mL GC autosampler vial.

    • The sample is now derivatized and ready for GC-MS analysis. It is recommended to analyze samples within 24 hours for best results.

GC-MS Instrumentation and Recommended Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument and application.

Parameter Recommended Setting
Gas Chromatograph (GC)
Injection PortSplit/Splitless, operated in Split mode (e.g., 20:1 ratio)
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium, constant flow mode (e.g., 1.2 mL/min)
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, VF-5ms)[5][6]
Oven ProgramInitial: 140°C, hold for 2 minRamp 1: 5°C/min to 220°CRamp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (e.g., m/z 50-600) for identificationSelected Ion Monitoring (SIM) for quantification
Solvent Delay5 min

Data Analysis and Interpretation

  • Chromatogram: The derivatized D-xylose will typically elute as two distinct, sharp peaks corresponding to the syn and anti isomers of the methoxime-TMS derivative. For quantitative analysis, the areas of both peaks should be summed.

  • Mass Spectrum: The EI mass spectrum provides a fragmentation fingerprint for identification. Key diagnostic ions for TMS-derivatized pentoses (like xylose) include m/z 73, 103, 147, 204, 217, and 307 .[8] The base peak is often m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[6] Comparing the obtained spectrum against a spectral library (e.g., NIST, Wiley) will confirm the identity.

  • Quantification: For accurate quantification, an internal standard (IS) method is recommended. A calibration curve is generated by derivatizing known concentrations of D-xylose with a fixed amount of IS. The ratio of the summed peak area of the analyte to the peak area of the IS is plotted against the concentration. The concentration of D-xylose in unknown samples is then calculated from this curve. For the highest level of accuracy, an isotope dilution method using a stable isotope-labeled standard (e.g., ¹³C₅-D-Xylose) is the gold standard.[5][14]

Troubleshooting

Problem Potential Cause Solution
No peaks or very small peaks Incomplete derivatization due to moisture.Ensure all reagents are anhydrous and glassware is completely dry. Re-prepare sample.
Sample degradation in the injector.Check injector temperature; ensure it is not excessively high. Confirm derivatization was successful.
Multiple unexpected peaks Incomplete oximation reaction.Ensure oximation reagent is fresh and reaction time/temperature were sufficient.
Sample contains other monosaccharides.Verify sample purity. Use mass spectra to identify other components.
Broad, tailing peaks Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Condition the column according to manufacturer's instructions.
Column contamination.Bake out the column or trim the first few cm from the inlet side.

References

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. [Link]

  • Pettolino, F. A., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. (Link via ResearchGate) [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (Blog Post) [Link]

  • Davis, S. B. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

  • Burke, D. G., et al. (1991). Serum xylose analysis by gas chromatography/mass spectrometry. Journal of Clinical Laboratory Analysis, 5(4), 244-247. [Link]

  • Narimatsu, H. (2021). Carbohydrate analysis by gas-liquid chromatography. Glycoscience Protocols (GlycoPODv2). [Link]

  • Zanaboni, G., et al. (1990). GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. Chromatographia, 29(9-10), 482-484. (Link via Semantic Scholar) [Link]

  • Al-showiman, S. S. (2021). Application of GC in the Analysis of Carbohydrates. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-6. [Link]

  • Cimpineanu, G. C., et al. (2013). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Revista de Chimie, 64(11), 1251-1255. [Link]

  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

  • Ruiz-Matute, A. I., et al. (2010). Optimization of carbohydrate silylation for gas chromatography. (Link via ResearchGate) [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 1-10. [Link]

  • Zhang, Y., et al. (2018). GC-MS chromatogram of 7 standard monosaccharides. (Link via ResearchGate) [Link]

  • Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]

  • Batoon, K. (2015). Response to "How can I analyse xylose containing 2-7 units using GCMS?". (Link via ResearchGate) [Link]

  • Journal of Chromatography B. (2011). Derivatization of carbohydrates for GC and GC–MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]

  • De Mieri, M., et al. (2019). Derivatization steps prior to GC–MS analysis. (Link via ResearchGate) [Link]

  • Füzfai, Z., et al. (2013). Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS. Talanta, 115, 642-651. (Link via ResearchGate) [Link]

Sources

Protocol for the Crystallization of Aldehydo-D-Xylose: From Principles to Practice

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylose, an aldopentose sugar, is a cornerstone in various industries, serving as a key starting material for the production of xylitol, a widely used sugar substitute, and as a versatile component in the food, flavor, and pharmaceutical sectors.[1][2] The isolation and purification of D-Xylose in its crystalline form is a critical manufacturing step that dictates purity, stability, and handling properties. This document provides a comprehensive guide to the crystallization of aldehydo-D-Xylose, grounded in scientific principles and field-proven methodologies. It details two primary protocols: a cooling crystallization from concentrated aqueous solutions, mirroring industrial practices, and a mixed-solvent recrystallization for achieving high purity on a laboratory scale. The protocols are supplemented with an in-depth explanation of the critical process parameters, troubleshooting, and the underlying physicochemical principles, ensuring a robust and reproducible outcome.

Foundational Principles of D-Xylose Crystallization

The successful crystallization of D-Xylose hinges on the controlled transition from a soluble to a solid state. This process is governed by the principles of supersaturation, nucleation, and crystal growth.

1.1. The Role of Supersaturation Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of D-Xylose in a solution exceeds its saturation solubility at a given temperature. This state can be achieved by:

  • Evaporation: Removing the solvent (typically water), thereby increasing the solute concentration.[3] Industrial processes often use vacuum evaporators to reduce the boiling point and prevent the thermal degradation of D-Xylose.[3]

  • Cooling: Lowering the temperature of a saturated solution, as the solubility of D-Xylose in water and water-alcohol mixtures decreases significantly with temperature.[4]

  • Anti-solvent Addition: Introducing a solvent in which D-Xylose is less soluble (e.g., ethanol) to a solution where it is more soluble (e.g., water), thereby reducing its overall solubility and inducing precipitation.[5][6]

1.2. Nucleation and Crystal Growth Once a state of supersaturation is achieved, crystal formation begins with nucleation—the birth of new crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the introduction of existing crystals (secondary nucleation or "seeding"). Seeding is the preferred method in controlled crystallizations as it helps to manage the crystal size distribution and prevent issues like spontaneous, uncontrolled precipitation.[3][7] Following nucleation, these nuclei grow by the deposition of additional D-Xylose molecules from the solution onto their surfaces. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, agitation, and the presence of impurities.[3][8]

1.3. Anomeric Considerations In solution, D-Xylose exists in a dynamic equilibrium between its open-chain (aldehydo) form and various cyclic hemiacetal isomers, primarily the five-membered furanose and six-membered pyranose rings (α and β anomers).[9] It is crucial to understand that while this equilibrium exists in the liquid phase, the crystalline solid form is highly specific. The stable crystalline form of D-Xylose consists of the α-D-xylopyranose anomer.[8] This implies that the kinetics of mutarotation (the interconversion of anomers in solution) can influence the overall rate of crystallization.[9]

General Workflow for D-Xylose Crystallization

The logical flow of the crystallization process is outlined below. This workflow represents a generalized sequence, with specific parameters detailed in the subsequent protocols.

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Downstream Processing A Source D-Xylose Solution (e.g., from Hydrolysis) B Purification (Ion Exchange, Charcoal Treatment) A->B Remove impurities C Creation of Supersaturation (Evaporation or Anti-Solvent) B->C Prepare for crystallization D Controlled Cooling Profile C->D E Seeding (Introduction of Nuclei) D->E Induce nucleation F Crystal Growth & Maturation (Agitation & Time) E->F Allow crystals to grow G Harvesting (Centrifugation or Filtration) F->G H Washing (Remove residual mother liquor) G->H I Drying (e.g., Vacuum Oven) H->I J Crystalline D-Xylose Product I->J G A Define Crystallization Goal B High Yield & Throughput (Industrial Scale) A->B C High Purity & Crystal Quality (Laboratory / Research Scale) A->C D Aqueous System (Cooling Crystallization) B->D E Mixed-Solvent System (Anti-Solvent Crystallization) C->E F Rationale: - High solubility of xylose in water - Cost-effective & environmentally benign - Well-established industrial process D->F I Example: Water D->I G Rationale: - Allows for recrystallization to remove impurities - Can control crystal habit and size - Ethanol/Methanol are effective anti-solvents E->G H Example: Water/Ethanol E->H

Caption: Decision tree for selecting a D-Xylose crystallization solvent system.

References

  • BSH Ingredients. (2025, January 10). D-Xylose Manufacturing Process Flow Chart. Available from: [Link]

  • Georganics. D-Xylose – preparation and application. Available from: [Link]

  • Heikkila, H., et al. (1999). Crystallization method. U.S. Patent No. 5,951,777. Washington, DC: U.S. Patent and Trademark Office.
  • Megazyme. (2020). D-XYLOSE Assay Procedure. Available from: [Link]

  • ResearchGate. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Available from: [Link]

  • de Mello, V. P., et al. (2006). Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby. U.S. Patent Application No. 10/554,896.
  • Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

  • Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

  • Hangzhou Enco Machinery Co., Ltd. Xylose Technology. Available from: [Link]

  • ResearchGate. (2022, January 7). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

  • White Rose Research Online. (2023, June 2). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

  • ACS Publications. (2015). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Journal of Chemical & Engineering Data, 60(5), 1496-1502. Available from: [Link]

  • ResearchGate. Solubility of xylitol, 12, and D-xylose, 16 in ILs. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information: Solvent Effect on Xylose Conversion under Catalyst-free Condition. Available from: [Link]

  • ResearchGate. PXRD patterns generated from single-crystal data of D-xylose (black). Available from: [Link]

  • Ardilla Technologies. Crystalline D-Xylose. Available from: [Link]

Sources

Application Note: Strategic Utilization of Aldehydo-D-Xylose in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Xylose is a ubiquitous pentose available from the chiral pool, yet its synthetic potential is often bottlenecked by its stable pyranose (hemiacetal) form. For advanced applications—such as the synthesis of C-glycosides, chiral polyols, and total synthesis of natural products—chemists must access the reactive acyclic aldehyde form (aldehydo-D-xylose).

This guide details the "Unmasking Strategy" to generate stable aldehydo-D-xylose equivalents and provides two distinct protocols for their application:

  • The Classical Route: Controlled Wittig olefination of protected acyclic xylose to generate C-glycosides.

  • The Green Route: Indium-mediated Barbier allylation directly on unprotected xylose in aqueous media.

Part 1: The Challenge of the Acyclic Form

In solution, D-xylose exists in a mutarotational equilibrium dominated by the pyranose ring (>99%). The free aldehyde concentration is negligible (<0.02%), making direct reactions sluggish or non-selective unless specific conditions (like aqueous Indium chemistry) are used.

To perform standard organometallic or olefination chemistry, the ring must be permanently opened and trapped. The most robust method is the Dithioacetal Protocol , which serves as a "chemical zipper" to open the ring, allow protection, and then release the aldehyde on demand.

Diagram 1: The Unmasking Workflow

The following diagram illustrates the transition from the cyclic hemiacetal to the reactive acyclic aldehyde.

XyloseUnmasking Xyl D-Xylose (Pyranose Form) Dithio Dithioacetal Intermediate (Acyclic, Stable) Xyl->Dithio EtSH, HCl (Ring Opening) Protected 2,3:4,5-di-O-isopropylidene -D-xylose diethyl dithioacetal Dithio->Protected Acetone, H2SO4 (Protection) Aldehyde Aldehydo-D-Xylose (Reactive Electrophile) Protected->Aldehyde NBS or HgO (Hydrolysis) Aldehyde->Aldehyde Unstable (Use Immediately) Product Target Molecule (C-Glycoside/Polyol) Aldehyde->Product Wittig / Grignard

Caption: The strategic pathway to access the acyclic aldehyde involves thioacetal formation, hydroxyl protection, and oxidative hydrolysis.

Part 2: Preparation Protocol (The Dithioacetal Route)

This protocol yields 2,3:4,5-di-O-isopropylidene-aldehydo-D-xylose , a versatile intermediate for chain extension.

Step 1: Thioacetalization (Ring Opening)

Reagents: D-Xylose, Ethanethiol (EtSH), Conc. HCl.

  • Suspend D-xylose (10.0 g, 66.6 mmol) in conc. HCl (10 mL) .

  • Cool to 0°C and add ethanethiol (10 mL, 135 mmol) dropwise. Caution: Stench.

  • Stir vigorously at 0°C for 1 hour, then warm to room temperature. The mixture will solidify as the dithioacetal precipitates.

  • Add ice-water (100 mL) and filter the white crystals.

  • Recrystallize from water/ethanol to obtain D-xylose diethyl dithioacetal .

    • Yield: ~80-90%.[1]

    • Checkpoint: The disappearance of the anomeric proton signal (δ 4.5-5.2) in ¹H NMR confirms ring opening.

Step 2: Protection

Reagents: Acetone, H2SO4 (cat), CuSO4 (anhydrous).

  • Dissolve the dithioacetal (5.0 g) in dry acetone (100 mL) .

  • Add anhydrous CuSO4 (10 g) and conc. H2SO4 (0.5 mL) .

  • Stir at room temperature for 12 hours.

  • Neutralize with solid NaHCO3, filter, and concentrate.

  • Purify via silica gel chromatography (Hexane/EtOAc) to yield 2,3:4,5-di-O-isopropylidene-D-xylose diethyl dithioacetal .

Step 3: Unmasking the Aldehyde

Reagents: Acetone/Water (97:3), N-Bromosuccinimide (NBS). Note: This step generates the unstable aldehyde. Perform immediately before the subsequent coupling step.

  • Dissolve the protected dithioacetal (1.0 eq) in Acetone/Water (97:3) at -5°C.

  • Add NBS (4.0 eq) and stir for 10-15 minutes. The solution turns orange/red.

  • Quench excess NBS with saturated Na2S2O3 (solution turns clear).

  • Extract rapidly with CH2Cl2. Wash with NaHCO3.

  • Dry over MgSO4 and concentrate at low temperature (<30°C).

  • Use immediately. The product is 2,3:4,5-di-O-isopropylidene-aldehydo-D-xylose .

Part 3: Application Protocols

Protocol A: C-Glycoside Synthesis via Wittig Olefination

Purpose: Creating stable carbohydrate mimics (C-glycosides) where the anomeric oxygen is replaced by carbon.

Mechanism: The stabilized ylide attacks the free aldehyde to form an alkene (typically E-selective for stabilized ylides).

  • Preparation: Prepare a solution of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in dry THF.

  • Coupling: Add the freshly prepared aldehydo-D-xylose (from Part 2, Step 3) in THF dropwise to the ylide solution at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear; a UV-active product spot will appear).

  • Workup: Concentrate and purify via column chromatography.

  • Result: An α,β-unsaturated ester linked to the xylose chain.[2] This can be hydrogenated to form a saturated C-glycoside.

Protocol B: Indium-Mediated Allylation (The "Green" Shortcut)

Purpose: Rapid chain extension without protecting groups. This utilizes the small equilibrium concentration of the aldehyde.

Mechanism: Indium metal forms an allylindium species in situ, which is water-tolerant and highly selective for the aldehyde carbonyl over hydroxyls (Barbier-type reaction).

IndiumAllylation Reagents Unprotected D-Xylose + Allyl Bromide + Indium Powder Solvent Solvent: H2O / EtOH (1:4) Sonication or Stirring Reagents->Solvent Intermediate Allylindium Intermediate (Attacks Carbonyl) Solvent->Intermediate In sits in eq. Product homo-Allylic Alcohol (mixture of syn/anti) Intermediate->Product 2-4 Hours, 60°C

Caption: Indium-mediated allylation bypasses protection steps, reacting directly with the equilibrium aldehyde in water.

Step-by-Step:

  • Mix D-xylose (1 mmol) , Allyl bromide (1.5 mmol) , and Indium powder (1.2 mmol) in H2O:EtOH (1:4, 5 mL) .

  • Sonicate or stir vigorously at room temperature (or mild heat, 40°C) for 4 hours.

  • Observation: The heterogeneous mixture eventually clarifies as the sugar reacts.

  • Workup: Quench with dilute HCl (1M), extract with EtOAc (if product is organic soluble) or purify the aqueous layer directly if highly polar.

  • Stereochemistry: This typically yields a mixture of syn and anti diastereomers (often 60:40 to 80:20 depending on conditions), extending the carbon chain by 3 units.

Part 4: Data & Validation

To ensure the integrity of the "aldehydo" intermediate and the final products, compare your NMR data against these standard values.

CompoundKey ¹H NMR Signal (δ ppm)MultiplicityDiagnostic Feature
D-Xylose (Pyranose) 5.18 (α) / 4.57 (β)DoubletAnomeric proton (H-1)
Dithioacetal 2.6 - 2.8MultipletS-CH2-CH3 (Ethyl group signals)
Aldehydo-D-Xylose 9.60 - 9.80 Singlet/Doublet Free Aldehyde (CHO)
Wittig Product 6.90 (dd) / 5.90 (d)Doublet of DoubletsTrans-alkene protons

Self-Validating Check:

  • If you see a signal at 9.7 ppm in the crude mixture of Part 2, Step 3, your hydrolysis was successful.

  • If this signal persists after adding the ylide (Protocol A), the coupling failed .

  • If the signal vanishes and alkene protons appear (6.0-7.0 ppm), the reaction succeeded .

References

  • Wittig Reaction of Unprotected Aldopentoses

    • Citation: "Wittig reaction of unprotected D-aldopentoses with stabilized ylides.
    • Relevance: Establishes the feasibility of Wittig reactions on sugars and the metal-ion effects.
  • Indium-Mediated Allylation

    • Citation: "Indium-mediated allylation in carbohydrate synthesis." Beilstein Journal of Organic Chemistry, 2010.
    • Relevance: Provides the protocol for aqueous Barbier reactions on unprotected xylose.
  • Dithioacetal Preparation & Hydrolysis

    • Citation: "Synthesis of L-gulose and aldehydo-forms from thio-hexoses." Journal of Organic Chemistry (Contextual reference for thioacetal hydrolysis methods).
    • Relevance: Standard protocol for NBS/HgO hydrolysis of sugar dithioacetals.
  • General Reactivity of Grignard Reagents

    • Citation: "Nucleophilic Addition of Hydride and Grignard Reagents."[3] Chemistry LibreTexts.

    • Relevance: Fundamental mechanism for the addition of nucleophiles to the gener

Sources

Application Note: Targeting Aldehydo-D-Xylose for the Synthesis of Xylitol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

This guide details the technical application of aldehydo-D-xylose —the reactive, open-chain tautomer of D-xylose—as the critical intermediate in the synthesis of xylitol. While D-xylose predominantly exists in cyclic hemiacetal forms (pyranose/furanose) in solution, the reduction to xylitol (a pentitol) strictly requires the reduction of the carbonyl group present only in the acyclic aldehydo-form .

Successful synthesis protocols do not merely "add hydrogen"; they are designed to shift the mutarotation equilibrium toward the aldehydo-species or kinetically trap it. This note provides three validated protocols: Catalytic Hydrogenation (Industrial) , Enzymatic Bioconversion , and Chemical Hydride Reduction , specifically analyzing how each method accesses the aldehydo-D-xylose intermediate.

Mechanism of Action: The Mutarotation Gateway

To synthesize xylitol, one must chemically access the aldehyde at C1. In aqueous solution, D-xylose exists in a dynamic equilibrium dominated by


-D-xylopyranose (~63%) and 

-D-xylopyranose (~36%), with the reactive aldehydo-D-xylose comprising less than 0.02%.

The Application Principle: Reaction conditions (Temperature, pH, Enzyme affinity) must be tuned to accelerate the rate of ring-opening (mutarotation) or stabilize the transition state of the aldehyde reduction.

Pathway Visualization

The following diagram illustrates the central role of the aldehydo-form as the "gateway" to xylitol.

Xylitol_Synthesis_Pathway cluster_equilibrium Mutarotation Equilibrium (Aqueous) Pyranose D-Xylopyranose (Cyclic Hemiacetal) ~99% Abundance Aldehydo Aldehydo-D-Xylose (Acyclic Reactive Intermediate) <0.02% Abundance Pyranose->Aldehydo Ring Opening (Rate Limiting) Xylitol Xylitol (Acyclic Pentitol) Aldehydo->Xylitol Carbonyl Reduction (+2H) Furanose D-Xylofuranose (Cyclic Hemiacetal) <1% Abundance Furanose->Aldehydo Ring Opening Reagents Reduction Agents (H2/Catalyst, NaBH4, or XR Enzyme) Reagents->Aldehydo Targets C1=O

Caption: The synthesis of xylitol is dependent on the availability of the transient aldehydo-D-xylose intermediate, formed via ring-opening of the dominant cyclic isomers.

Protocol 1: High-Pressure Catalytic Hydrogenation (Industrial Standard)

Context: This method utilizes high temperature to shift the equilibrium toward the aldehydo-form and high pressure to drive the kinetics of hydrogenation on a metal surface.

Reagents & Equipment[1]
  • Substrate: D-Xylose (Crystal grade, >98% purity).

  • Solvent: Deionized Water (40–50% w/w solution).

  • Catalyst: Raney Nickel (activated) or Ruthenium on Carbon (Ru/C, 5% loading).

  • Equipment: High-pressure Parr reactor (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Feed Preparation: Dissolve D-xylose in water to achieve a 50% (w/w) concentration.

    • Note: High concentration maximizes throughput but requires elevated temperatures to maintain solubility and favor the acyclic tautomer.

  • Catalyst Loading: Add Raney Nickel (2–4% w/w relative to dry xylose) or Ru/C (1% w/w).

    • Safety: Raney Nickel is pyrophoric. Handle as a slurry under water/inert gas.

  • Reactor Setup: Seal the reactor and purge with Nitrogen (

    
    ) three times to remove oxygen, which poisons the catalyst and oxidizes the aldehyde to xylonic acid.
    
  • Reaction Conditions:

    • Pressure: Pressurize with Hydrogen (

      
      ) to 40–50 bar .
      
    • Temperature: Heat to 120–140°C .

    • Mechanistic Insight: At 120°C, the rate of mutarotation increases significantly, ensuring a rapid supply of aldehydo-D-xylose to the catalyst surface.

  • Reaction Monitoring: Agitate at 800–1000 RPM. Monitor

    
     uptake. Reaction is complete when pressure drop ceases (typically 1–3 hours).
    
  • Purification: Cool to <60°C, vent

    
    , and filter catalyst. The filtrate contains xylitol.
    

Validation Check: HPLC analysis (Rezex RCM-Monosaccharide column) should show >98% conversion with <1% arabitol (isomerization byproduct).

Protocol 2: Enzymatic Bioconversion (Xylose Reductase)

Context: Biological synthesis uses Xylose Reductase (XR) , an enzyme that specifically binds the aldehydo-form (or facilitates ring opening in the active site) and reduces it using NADPH.[1] This operates at mild conditions, preserving heat-sensitive functional groups.

Reagents & Biologicals[1][3][4][5]
  • Biocatalyst: Candida tropicalis or engineered Saccharomyces cerevisiae expressing XR (e.g., XYL1 gene).

  • Co-factor: NADPH (regenerated in situ via glucose metabolism).

  • Medium: YEPD or defined mineral medium supplemented with xylose.

Step-by-Step Methodology
  • Inoculum Prep: Grow yeast strain in glucose-rich medium to build biomass.

  • Induction/Fermentation: Transfer to a medium containing D-Xylose (50 g/L) and a co-substrate (Glycerol or Glucose) for NADPH regeneration.

  • Conditions:

    • pH: Maintain 5.5–6.0 (Critical for XR stability).

    • Temperature: 30°C.

    • Aeration: Micro-aerophilic (

      
       ~ 20-30 
      
      
      
      ).
    • Mechanistic Insight: Unlike chemical hydrogenation, XR has a high affinity (

      
      ) for the substrate. It pulls the equilibrium by rapidly sequestering and reducing the trace aldehydo-D-xylose  available.
      
  • Harvest: Centrifuge cells after 48–72 hours. Supernatant contains xylitol.[2]

Validation Check: Enzymatic assay using spectrophotometry (decrease in NADPH absorbance at 340 nm) confirms XR activity specific to the aldehyde form.

Protocol 3: Chemical Hydride Reduction (Laboratory Scale)

Context: For analytical standards or small-scale synthesis, Sodium Borohydride (


) is used. This reaction is strictly stoichiometric and relies on the nucleophilic attack of hydride (

) on the carbonyl carbon of aldehydo-D-xylose .
Reagents
  • Substrate: D-Xylose (1.5 g, 10 mmol).

  • Reducing Agent: Sodium Borohydride (

    
    , 0.19 g, 5 mmol). Note: Uses 0.5 eq per mole of aldehyde, usually excess is added.
    
  • Solvent: Water or 80% Ethanol.

Step-by-Step Methodology
  • Dissolution: Dissolve D-xylose in 20 mL water. Allow to stand for 30 mins to ensure mutarotation equilibrium is established.

  • Reduction: Cool to 0°C. Slowly add

    
     over 10 minutes.
    
    • Mechanism:[3][1][4] The basicity of borohydride promotes ring opening. The hydride ion attacks the electrophilic carbonyl carbon of the aldehydo-form , irreversibly forming the alkoxide.

  • Incubation: Stir at room temperature for 2 hours.

  • Quenching: Add dilute acetic acid or cation exchange resin (

    
     form) until gas evolution stops and pH is neutral. This destroys excess borohydride.
    
  • Borate Removal: Evaporate to dryness with methanol (3x) to remove boron as volatile trimethyl borate.

Validation Check:


-NMR will show the disappearance of the anomeric carbon signals of xylose (92.9 ppm 

, 97.3 ppm

) and the appearance of the symmetric xylitol signals (63.5 ppm for

).

Comparative Analysis of Methods

FeatureCatalytic HydrogenationEnzymatic BioconversionHydride Reduction (

)
Target Species Aldehydo-D-Xylose (Thermally accessible)Aldehydo-D-Xylose (Enzymatically bound)Aldehydo-D-Xylose (Chemically trapped)
Primary Driver High T/P shifts equilibrium to open chainHigh affinity enzyme "pulls" equilibriumIrreversible nucleophilic attack
Scalability Industrial (Tons)Pilot/Industrial (Batch)Lab Scale (Grams)
Selectivity High (>98%) but risk of isomerizationVery High (>99%)High, but stoichiometric waste
Key Variable

Pressure & Catalyst Activity
Cofactor (NADPH) RegenerationStoichiometry of Hydride

References

  • Delgado Arcaño, Y., et al. (2020). Xylitol: A review on the progress and challenges of its production by chemical route. Catalysis Surveys from Asia. Link

  • Kavanagh, K. L., et al. (2002). The structure of apo and holo forms of xylose reductase, a dimeric aldo-keto reductase from Candida tenuis.[5] Biochemistry.[6][5][7][8] (Describes the binding of the open-chain form). Link

  • Granström, T. B., et al. (2007). A rare sugar xylitol. Part I: the biochemistry and biosynthesis of xylitol. Applied Microbiology and Biotechnology.[9] Link

  • Winkelhausen, E., & Kuzmanova, S. (1998). Microbial conversion of D-xylose to xylitol.[9] Journal of Fermentation and Bioengineering.[9] Link

  • Makkee, M., et al. (1985). Hydrogenation of D-xylose over platinum on carbon catalysts. Carbohydrate Research. Link

Sources

synthesis of labeled aldehydo-D-Xylose for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of [1-13C]-Aldehydo-D-Xylose for Metabolic Flux Analysis

Executive Summary

This guide details the high-fidelity synthesis of [1-13C]-D-Xylose (in equilibrium with its aldehydo form) for use in Metabolic Flux Analysis (MFA). While "aldehydo-D-xylose" strictly refers to the acyclic tautomer, metabolic studies require the administration of the free sugar, which cells actively transport and isomerize.

We utilize a modified Serianni-Barker Cyanohydrin Synthesis , chosen for its ability to introduce the isotopic label specifically at the C1 position with >99% atom economy regarding the expensive 13C source. This protocol includes a robust separation strategy to resolve the D-xylose target from its C2-epimer (D-lyxose) using cation-exchange chromatography, ensuring the high purity required for accurate mass isotopomer distribution (MID) analysis.

Scientific Rationale & Strategic Pathway

Why the Cyanohydrin Route?

Alternative methods, such as the Ruff degradation of [2-13C]-D-glucose, suffer from lower yields and require expensive, pre-labeled hexose precursors. The cyanohydrin route builds the C1 position de novo using Sodium [13C]Cyanide (Na13CN), which is the most cost-effective and chemically precise method to install a label at the aldehydic carbon (C1).

The "Aldehydo" Equilibrium

In aqueous solution, D-xylose exists primarily as pyranose rings (~36%


, ~63% 

). The acyclic aldehydo-D-xylose (<0.1%) is the reactive species for:
  • Chemical Synthesis: Nucleophilic attack by cyanide occurs on the aldehyde.

  • Metabolism: Xylose Isomerase (XI) binds the acyclic form to convert D-xylose to D-xylulose.

The protocol below synthesizes the free sugar, allowing the natural equilibrium to establish itself for biological uptake.

Synthesis Workflow Visualization

XyloseSynthesis cluster_QC Quality Control Threose D-Threose (Precursor) Nitriles [1-13C]-Cyanohydrins (Mix of Xylononitrile & Lyxononitrile) Threose->Nitriles Nucleophilic Addition (pH 7.5) NaCN Na[13C]CN (Isotope Source) NaCN->Nitriles Imine [1-13C]-Aldimines (Transient Intermediate) Nitriles->Imine H2, Pd/BaSO4 (Serianni Reduction) Aldoses Crude Aldose Mix ([1-13C]-Xylose + [1-13C]-Lyxose) Imine->Aldoses Hydrolysis (H2O) Separation Dowex 50W-X8 (Ca2+) Chromatography Aldoses->Separation Xylose [1-13C]-D-Xylose (Target) Separation->Xylose Fraction A Lyxose [1-13C]-D-Lyxose (Byproduct) Separation->Lyxose Fraction B QC 13C-NMR / HPLC Xylose->QC

Caption: Chemo-enzymatic flow for [1-13C]-D-Xylose synthesis via direct cyanohydrin reduction.

Detailed Experimental Protocols

Protocol A: Cyanohydrin Synthesis & Reduction

Reference Grounding: Adapted from Serianni & Barker (1979) and Isbell et al. (1954).

Reagents:

  • D-Threose (Commercial or prepared via Ruff degradation of D-galactose).

  • Na13CN (99 atom% 13C).

  • Pd/BaSO4 (5%) catalyst.

  • Dowex 50W-X8 (H+ form and Ca2+ form).

Step-by-Step Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-threose (1.20 g, 10 mmol) in 15 mL of ddH2O.

    • Add Na13CN (0.54 g, 11 mmol) and adjust pH to 7.5 with dilute acetic acid.

    • Critical Step: Incubate at 25°C for 48 hours. The reaction is driven by the formation of the thermodynamically stable cyanohydrins (D-xylononitrile and D-lyxononitrile).

    • QC Check: TLC (Silica, EtOAc:MeOH:H2O 7:2:1) should show disappearance of D-threose.

  • Catalytic Hydrogenolysis (The Serianni Method):

    • Transfer the reaction mixture to a hydrogenation flask.

    • Add Pd/BaSO4 (200 mg).

    • Adjust pH to 4.5 using glacial acetic acid. (Acidic pH prevents the accumulation of amines).

    • Hydrogenate at 40 psi (2.7 bar) for 24 hours.

    • Mechanism:[1][2][3] The nitrile (-CN) is reduced to the imine (-CH=NH), which spontaneously hydrolyzes in water to the aldehyde (-13CHO), preventing over-reduction to the amine.

  • Workup:

    • Filter off the catalyst over Celite.

    • Pass the filtrate through a small column of Dowex 50W-X8 (H+ form) to remove unreacted sodium ions and any trace amines.

    • Concentrate the eluent in vacuo to a syrup. This syrup contains [1-13C]-D-xylose and [1-13C]-D-lyxose (~60:40 ratio).

Protocol B: Chromatographic Separation (Ca2+ Affinity)

Rationale: Pentose epimers form specific complexes with Ca2+ ions. D-Lyxose (cis-2,3-OH) binds Ca2+ stronger than D-Xylose (trans-2,3-OH), eluting later.

  • Column Preparation:

    • Pack a column (2.5 cm x 100 cm) with Dowex 50W-X8 (200-400 mesh).

    • Convert to Ca2+ form by flushing with 0.1 M CaCl2 until effluent pH is neutral, then wash with 2 L of degassed ddH2O.

  • Elution:

    • Dissolve the crude syrup in 5 mL ddH2O and load onto the column.

    • Elute with degassed ddH2O at 0.5 mL/min at 50°C (elevated temperature improves peak resolution).

    • Collect 10 mL fractions.

  • Detection & Isolation:

    • Analyze fractions via HPLC (Refractive Index detector) or TLC.

    • Order of Elution: [1-13C]-D-Xylose (Fraction A) elutes first. [1-13C]-D-Lyxose (Fraction B) elutes second.

    • Pool Xylose fractions and lyophilize to yield a white hygroscopic solid.

Quality Control & Validation

Table 1: Specification for [1-13C]-D-Xylose

ParameterSpecificationValidation Method
Chemical Purity > 98%HPLC (Aminex HPX-87P column, Water, 85°C)
Isotopic Enrichment > 99 atom% 13CMass Spectrometry (ESI-MS)
Anomeric Labeling C1 only13C-NMR (Look for doublet at ~97 ppm)
Stereochemistry D-Xylose (no Lyxose)1H-NMR (J1,2 coupling constants)

13C-NMR Data (D2O):

  • 
    -D-Xylopyranose (C1):  ~97.5 ppm (Major peak).
    
  • 
    -D-Xylopyranose (C1):  ~93.0 ppm (Minor peak).
    
  • Coupling: Enhanced signal intensity due to 13C enrichment; C1-C2 coupling (

    
    ) ~45 Hz.
    

Application: Metabolic Flux Analysis (MFA)

The synthesized [1-13C]-D-Xylose is a specific tracer for the Pentose Phosphate Pathway (PPP) .[4]

Metabolic Pathway Map

XyloseMetabolism cluster_LabelFate Label Fate Xylose_Ext [1-13C]-D-Xylose (Extracellular) Xylose_Int D-Xylose (Intracellular) Xylose_Ext->Xylose_Int Transport Xylulose D-Xylulose (Isomerase) Xylose_Int->Xylulose Xylose Isomerase (Aldehydo-form required) X5P Xylulose-5-P (C1 Labeled) Xylulose->X5P Xylulokinase G3P G3P + F6P (Non-Oxidative PPP) X5P->G3P Transketolase/ Transaldolase Note C1 Label Distribution: Tracks flux into Glycolysis vs. Recycling

Caption: Metabolic entry of [1-13C]-Xylose into the Pentose Phosphate Pathway.

Protocol for Cell Culture Labeling
  • Media Prep: Prepare minimal media (e.g., M9) lacking carbon sources. Add [1-13C]-D-Xylose (10 g/L) as the sole carbon source.

  • Inoculation: Inoculate strain (e.g., engineered S. cerevisiae or E. coli) and culture to mid-log phase (OD600 ~ 1.0).

  • Quenching: Rapidly quench metabolism by injecting culture into -40°C 60% methanol.

  • Extraction: Extract intracellular metabolites using chloroform/methanol/water.

  • Analysis: Derivatize (e.g., MOX-TMS) and analyze via GC-MS. Monitor the m+1 isotopomer of Xylulose-5-P and downstream trioses.

References

  • Serianni, A. S., & Barker, R. (1979). "[13C]-Enriched Carbohydrates: Preparation of Aldononitriles and Their Reduction to Aldoses." Canadian Journal of Chemistry. Link

  • Isbell, H. S., et al. (1954). "Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14." Journal of Research of the National Bureau of Standards. Link

  • Bilik, V. (1972). "Reactions of Saccharides Catalyzed by Molybdate Ions." Chemicke Zvesti. (Foundation for the separation logic).[3]

  • BenchChem. (2025).[4][5][6] "Application Note: Protocol for 13C Metabolic Flux Analysis with Xylose-1-13C." Link

  • Long, C. P., & Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols. Link

Sources

application of aldehydo-D-Xylose in food chemistry and flavor development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of aldehydo-D-xylose —the acyclic, reactive tautomer of D-xylose—in the synthesis of high-value savory and kokumi flavor compounds. While D-xylose typically exists in stable cyclic hemiacetal forms (pyranose/furanose), it is the transient open-chain aldehyde form that acts as the primary electrophile in the Maillard reaction. This note provides protocols to kinetically shift the mutarotation equilibrium toward the aldehydo form, thereby accelerating Schiff base formation and maximizing the yield of target flavor volatiles such as furans, thiophenes, and pyrazines.

Part 1: Mechanistic Foundation

The Kinetic Engine: Mutarotation & Reactivity

In aqueous solution, D-xylose exists in a dynamic equilibrium dominated by


-D-xylopyranose (~36%) and 

-D-xylopyranose (~63%). The aldehydo-D-xylose (acyclic form) comprises less than 0.02% at 20°C. However, this trace fraction is the "kinetic engine" of flavor generation.
  • The Challenge: Cyclic forms are nucleophilically inert regarding amino groups.

  • The Solution: To drive the Maillard reaction, experimental conditions (Temperature, pH, Buffer catalysis) must be manipulated to accelerate ring-opening.

  • Reactivity Hierarchy: Pentoses (Xylose) > Hexoses (Glucose). Xylose reacts 10–100x faster than glucose because its ring-opening rate is significantly higher, and the resulting aldehyde is less sterically hindered.

Pathway Visualization

The following diagram illustrates the critical rate-limiting step: the ring-opening of xylopyranose to aldehydo-D-xylose, followed by the nucleophilic attack by an amino acid.

MaillardMechanism cluster_conditions Catalytic Drivers Cyclic Cyclic D-Xylose (Pyranose/Furanose) Aldehydo Aldehydo-D-Xylose (Acyclic Reactive Core) Cyclic->Aldehydo Mutarotation (k1, Heat/pH) Schiff Schiff Base (Imine) Aldehydo->Schiff + Amino Acid (Nucleophilic Attack) Amino Amino Acid (Nucleophile) Amino->Schiff Amadori Amadori Rearrangement Product Schiff->Amadori Isomerization Flavor Flavor Volatiles (Furans, Pyrazines) Amadori->Flavor Strecker Degradation & Cyclization Phosphate Phosphate Buffer Phosphate->Cyclic Catalyzes Ring Opening Temp Temp > 100°C Temp->Cyclic

Figure 1: The central role of the acyclic aldehydo-tautomer in initiating the Maillard cascade.

Part 2: Flavor Profiling & Precursor Selection

The specific flavor profile generated by aldehydo-D-xylose is dictated by the amino acid partner. Unlike glucose, which often yields sweet/caramel notes, xylose preferentially yields savory, roasted, and meaty notes due to the rapid formation of furfural and sulfur-containing heterocycles.

Table 1: Comparative Flavor Outcomes (Xylose vs. Glucose)

ParameterAldehydo-D-Xylose SystemD-Glucose System
Reactivity Rate High (Rapid Browning)Moderate to Low
Primary Volatile 2-Furfural (Bread/Caramel)5-HMF (Sweet/Burnt)
+ Cysteine Meaty/Sulfury (2-methyl-3-furanthiol)Faint Savory/Onion
+ Glycine Roasted/Crust (Pyrazines)Sweet/Caramel
+ Proline Corn/Popcorn (Acetylpyrroline)Bakery/Biscuit
Color Intensity Dark Brown (High Melanoidin)Golden/Yellow

Part 3: Experimental Protocols

Protocol A: "Savory-Burst" Reaction Flavor (Meaty Profile)

Objective: Maximize the concentration of aldehydo-D-xylose in situ to react with Cysteine for a high-intensity meat flavor base.

Reagents:

  • D-Xylose (Crystalline, >99%)

  • L-Cysteine Hydrochloride

  • Phosphate Buffer (0.5 M, pH 5.5) – Critical: Phosphate ions catalyze mutarotation.

  • Propylene Glycol (Solvent carrier)

Workflow:

  • Solubilization: Dissolve D-Xylose (1.0 eq) and L-Cysteine (0.5 eq) in Phosphate Buffer/Propylene Glycol (50:50 v/v).

    • Note: A molar excess of sugar is preferred to ensure all amino acid is consumed, preventing off-notes.

  • Equilibrium Shift (Pre-activation): Heat mixture to 60°C for 15 mins under agitation. This initiates the ring-opening without triggering full degradation.

  • Thermal Reaction: Transfer to a pressure reactor (autoclave).

    • Settings: 120°C for 40 minutes.

    • Mechanism:[1][2][3][4] High pressure keeps volatiles in solution; 120°C maximizes the concentration of the acyclic form.

  • Quenching: Rapidly cool to 4°C to halt the reaction and stabilize the volatile profile.

  • Validation: The resulting liquid should be dark brown with an intense roasted meat aroma (dominant notes: 2-methyl-3-furanthiol).

Protocol B: Kinetic Profiling via HS-SPME-GC-MS

Objective: Analytical verification of flavor volatiles generated from the aldehydo-xylose pathway.

  • Sample Prep: Dilute 1 mL of reaction product in 10 mL saturated NaCl solution (salting out effect) in a 20 mL headspace vial.

  • Extraction: Headspace Solid Phase Microextraction (HS-SPME).

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for low MW volatiles.

    • Condition: 50°C for 30 min equilibration.

  • GC Parameters:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Target Peaks: Look for 2-furfural (Retention Index ~1460 on Wax) and 2-methyl-3-furanthiol (meaty marker).

Part 4: Industrial & Scale-Up Considerations

Stability & Encapsulation

Aldehydo-D-xylose derived flavors are highly volatile and prone to oxidation.

  • Spray Drying: Mix reaction oil with Maltodextrin/Gum Arabic (20% solid load) and spray dry (Inlet 180°C / Outlet 80°C).

  • Reaction Oil: For savory applications, perform the Maillard reaction directly in an oil phase (e.g., sunflower oil) with dispersed water droplets. The lipophilic flavor compounds (thiols) will partition into the oil, protecting them from degradation.

Regulatory Status (E-E-A-T)
  • D-Xylose: GRAS (Generally Recognized As Safe) by the FDA [1].[5]

  • Labeling: Can often be labeled as "Natural Flavor" if derived from natural precursors and processed under standard physical/thermal conditions (check regional regulations like EU 1334/2008).

References

  • U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): D-XYLOSE. CAS RN: 58-86-6.[6] Available at: [Link]

  • Laroque, D., et al. (2008). Kinetic study on the Maillard reaction.[7] Consideration of sugar reactivity.[4][5][7][8][9][10][11][12][13][14] Food Chemistry, 111(4), 1032-1042.[7] (Demonstrates the superior reactivity of pentoses/xylose due to acyclic equilibrium). Available at: [Link]

  • Yaylayan, V. A. (1997). Classification of the Maillard reaction: a conceptual approach. Trends in Food Science & Technology. (Foundational text on the specific role of open-chain forms in Schiff base formation). Available at: [Link]

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[2][3][7][12][15] (Details the Xylose-Cysteine-Thiamine pathways for savory flavor). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Aldehydo-D-Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ALD-XYL-SYNTH-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Executive Summary: The Thermodynamic Challenge

Welcome to the technical guide for synthesizing aldehydo-D-xylose derivatives . If you are attempting to isolate free aldehydo-D-xylose, stop immediately.[1] In aqueous solution, D-xylose exists as a dynamic equilibrium dominated by cyclic hemiacetals (>99% pyranose/furanose forms).[1] The open-chain aldehyde is a transient species that cannot be isolated as a static solid without "trapping" or "locking" the hydroxyl groups.

The Core Strategy: To synthesize the acyclic aldehyde, you must first break the ring using a high-affinity nucleophile (sulfur), protect the hydroxyls to prevent re-cyclization, and then unmask the aldehyde under neutral conditions.

Standard Operating Protocol: The Dithioacetal "Wolfrom" Route

This is the industry-standard workflow for generating 2,3,4,5-tetra-O-acetyl-aldehydo-D-xylose . It relies on the high stability of thioacetals to anchor the molecule in the open-chain form before acetylation.

Phase 1: Ring Opening & Anchoring

Objective: Convert cyclic D-xylose into D-xylose diethyl dithioacetal.

  • Reagents: D-Xylose, Ethanethiol (EtSH), Conc. HCl.

  • Mechanism: Acid-catalyzed nucleophilic attack opens the hemiacetal. The high nucleophilicity of sulfur drives the equilibrium entirely to the acyclic dithioacetal.

  • Critical Checkpoint: The product must be a crystalline solid (mp ~60°C). If it is an oil, you likely have incomplete conversion or mono-thioacetals.[1]

Phase 2: The "Locking" Step (Acetylation)

Objective: Permanently block C2-C5 hydroxyls to prevent ring closure.

  • Reagents: Acetic anhydride (

    
    ), Pyridine.[1]
    
  • Procedure: Standard acetylation.

  • Why this matters: Once acetylated, the molecule cannot cyclize back to a pyranose because the C5 hydroxyl is now an ester. You have successfully "locked" the acyclic skeleton.

Phase 3: Unmasking the Aldehyde (The Danger Zone)

Objective: Hydrolyze the C1 dithioacetal without removing the C2-C5 acetate groups.

Traditionally, this used Mercury(II) oxide (HgO) and Boron trifluoride etherate (


).[1] However, due to toxicity and "messy" workups, we recommend the N-Bromosuccinimide (NBS)  or Iodine (

)
protocols.[1]
Recommended Protocol: NBS-Mediated Hydrolysis
  • Dissolve: 1.0 eq of protected dithioacetal in Acetone/Water (97:3).

  • Add: 4.0 eq of NBS at 0°C.

  • Monitor: Reaction usually completes in <30 mins. The solution turns orange/red.

  • Quench: Saturated

    
     (removes excess bromine species).
    
  • Extract: DCM or Ethyl Acetate.

Troubleshooting & Diagnostics

Issue 1: "I cannot see the aldehyde peak in my proton NMR."

Symptom: You expect a doublet/singlet around


 9.5–9.8 ppm, but it is missing or very weak.
Diagnosis: Hydrate Formation (Gem-diol). 
Aldehydo-sugars are extremely electron-deficient. In the presence of trace water (even from 

), the aldehyde reacts to form a gem-diol (

). Fix:
  • Immediate: Check for a broad signal around

    
     5.0–6.0 ppm (the methine proton of the hydrate).
    
  • Corrective Action: Dry your NMR solvent over activated molecular sieves for 24 hours. Run the NMR immediately after dissolving.

Issue 2: "My product is a syrup, not a crystal."

Symptom: The literature says mp 88-90°C, but you have a sticky gum. Diagnosis: Rotational Isomers or Solvent Trapping. Acyclic sugar derivatives have high rotational freedom. They often resist crystallization due to the coexistence of multiple conformers in the melt. Fix:

  • Trituration: Dissolve the syrup in a minimum amount of ether, then add cold pentane/hexane dropwise until cloudy. Store at -20°C.

  • Vacuum: High-vacuum drying (>24h) is essential to remove trapped solvent which acts as a plasticizer.

Issue 3: "Low yield during dithioacetal hydrolysis."

Symptom: Starting material is consumed, but the aldehyde yield is <40%. Diagnosis: Over-oxidation or Elimination. Strong oxidants can convert the aldehyde directly to the carboxylic acid or cause


-elimination of the C2-acetate.
Fix: 
  • Buffer: Add solid

    
     or 
    
    
    
    to the reaction mixture to neutralize HBr/HI generated in situ.
  • Switch Reagent: If NBS fails, switch to the Iodine (

    
    ) / Acetone  method, which is milder.[1]
    

Comparative Data: Hydrolysis Reagents

Reagent SystemYieldReaction TimeToxicityRisk Profile
HgO /

85-90%30 minHigh Mercury waste; difficult to remove trace metal.
NBS / Acetone /

75-85%15-45 minLowCan cause bromination of aromatics if present.

/ Acetone /

70-80%2-4 hoursLowVery mild; best for acid-sensitive substrates.
AgNO

/ Ethanol
60-70%1-2 hoursMedExpensive; silver stains product.

Visual Workflows (Graphviz)

Diagram 1: The "Locking" Strategy

This diagram illustrates why direct synthesis fails and how the dithioacetal route succeeds.

G Cyclic Cyclic D-Xylose (Hemiacetal) FreeAld Free Aldehydo-Xylose (Transient/Unstable) Cyclic->FreeAld Equilibrium (H2O) Dithio Dithioacetal (Acyclic Anchor) Cyclic->Dithio EtSH / HCl (Mercaptolysis) FreeAld->Cyclic Fast Cyclization Protected Tetra-O-acetyl Dithioacetal (LOCKED) Dithio->Protected Ac2O / Pyridine (Protection) Final 2,3,4,5-Tetra-O-acetyl aldehydo-D-Xylose Protected->Final NBS or HgO (Hydrolysis)

Caption: The synthesis bypasses the unstable free aldehyde by anchoring the open chain with sulfur, protecting it, and then releasing the aldehyde.

Diagram 2: Troubleshooting the NMR Signal

Logic flow for diagnosing missing aldehyde peaks.

G Start NMR Check: Is CHO peak (9.5-9.8 ppm) present? Yes Success: Aldehyde is clean. Start->Yes Yes No Missing/Weak Signal Start->No No Check1 Check 5.0-6.0 ppm region No->Check1 Hydrate Broad peak found? Diagnosis: Hydrate (Gem-diol) Check1->Hydrate Signal Present Degradation No peak found? Diagnosis: Decomposition Check1->Degradation Signal Absent Action1 Action: Dry solvent (Sievers) Re-run immediately Hydrate->Action1 Action2 Action: Check TLC for polar carboxylic acid Degradation->Action2

Caption: Diagnostic tree for interpreting Proton NMR of aldehydo-sugars, specifically distinguishing hydration from degradation.

References & Authority

  • Wolfrom, M. L. , & Anno, K. (1952).[1] Crystalline Aldehydo-D-xylose Tetraacetate. Journal of the American Chemical Society. Link[1]

    • Core Reference: The original isolation of the crystalline tetraacetate.

  • Ferrier, R. J. (1995).[1] Carbohydrate Chemistry. Royal Society of Chemistry.

    • Standard Text: Covers the general stability of acyclic sugars.

  • Narender, M. , et al. (2004).[1][2] Mild and efficient deprotection of thioacetals using NBS. Synthesis. Link

    • Methodology: The modern, non-toxic alternative to Mercury hydrolysis.

  • Horton, D. (2004).[1] Advances in Carbohydrate Chemistry and Biochemistry. Academic Press.

    • Mechanistic Insight: Detailed discussion on the hydration equilibrium of aldehydo-sugars.

Sources

troubleshooting low yields in the conversion of biomass to aldehydo-D-Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the conversion of lignocellulosic biomass to aldehydo-D-Xylose. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your process and achieve reliable, high-purity D-xylose production.

Part 1: Troubleshooting Low D-Xylose Yields - A Systematic Approach

Low yields of D-xylose can stem from multiple stages of the biomass conversion process. The following diagnostic workflow provides a logical sequence for identifying and resolving the root cause of the issue.

Diagnostic Workflow for Low D-Xylose Yield

TroubleshootingWorkflow start Start: Low D-Xylose Yield Detected q1 Is Biomass Composition Verified? start->q1 a1_yes Characterize Biomass: - Hemicellulose Content - Lignin & Cellulose Content - Moisture Content q1->a1_yes No q2 Is Pretreatment Effective? q1->q2 Yes a1_yes->q2 a2_no Optimize Pretreatment: - Method Selection (Acid, Alkali, Steam) - Parameter Tuning (Temp, Time, Conc.) - Assess Lignin Removal & Hemicellulose Accessibility q2->a2_no No q3 Are Hydrolysis Conditions Optimal? q2->q3 Yes a2_no->q3 a3_no Optimize Hydrolysis: - Catalyst Choice (Acid vs. Enzyme) - Adjust Temp, Time, Catalyst Loading - Monitor for Xylose Degradation q3->a3_no No q4 Are Inhibitory Byproducts Present? q3->q4 Yes a3_no->q4 a4_yes Mitigate Inhibitors: - Detoxify Hydrolysate (e.g., overliming) - Adjust Pretreatment/Hydrolysis Severity - Analyze for Furfural, HMF, Phenolics q4->a4_yes Yes q5 Is Analytical Method Accurate? q4->q5 No a4_yes->q5 a5_no Validate Quantification: - Calibrate HPLC with Standards - Check for Co-eluting Peaks - Use Derivatization if Needed q5->a5_no No end_ok Yield Improved q5->end_ok Yes a5_no->end_ok

Caption: A step-by-step diagnostic workflow for troubleshooting low D-xylose yields.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific technical questions and provides actionable solutions grounded in established scientific principles.

Category 1: Biomass Feedstock and Pretreatment

Question 1: My xylose yield is significantly lower than the theoretical maximum based on literature values for my biomass type. What could be the issue?

Answer: This discrepancy often points to two primary areas: inaccurate characterization of your specific biomass batch or ineffective pretreatment.

  • Causality of Biomass Variability: The composition of lignocellulosic biomass, including hemicellulose (the source of xylose), cellulose, and lignin, can vary significantly due to factors like species, geographical origin, harvest time, and storage conditions.[1][2] Relying on generic literature values can be misleading. It is critical to perform a compositional analysis of your specific feedstock to establish an accurate theoretical maximum yield.

  • The Role of Pretreatment: The goal of pretreatment is to break down the complex and recalcitrant structure of lignocellulose, primarily by removing lignin and disrupting the crystalline structure of cellulose to make the hemicellulose fraction accessible to hydrolysis.[2] If pretreatment is incomplete, the hemicellulose remains shielded, and even optimal hydrolysis conditions will result in low xylose yields.

Recommendation:

  • Verify Feedstock Composition: Use standard laboratory analytical procedures (e.g., NREL/TP-510-42618) to determine the exact percentage of xylan, glucan, and lignin in your starting material.

  • Evaluate Pretreatment Efficacy: Analyze the solid residue post-pretreatment. A significant amount of remaining lignin or unexposed hemicellulose indicates a need to adjust your pretreatment strategy. Consider increasing the severity (temperature, time, or chemical concentration) or switching to a more suitable method for your specific biomass.[1]

Question 2: I am observing a dark-colored hydrolysate and low xylose yields after my dilute acid pretreatment. Are these related?

Answer: Yes, they are strongly related. The dark color is likely due to the formation of degradation products and soluble lignin compounds, which occurs when pretreatment conditions are too severe.

  • Mechanism of Degradation: Hemicellulose is more susceptible to acid hydrolysis than cellulose.[3] However, the xylose released can be further degraded under acidic conditions at high temperatures into furfural, which can then polymerize into dark, humic substances.[4][5] Simultaneously, harsh conditions can solubilize lignin, which also contributes to the dark color and can generate phenolic compounds that may inhibit downstream enzymatic processes.[4]

  • Impact on Yield: Every molecule of xylose that is degraded to furfural or other byproducts is a direct loss from your potential yield. Therefore, the conditions that lead to a dark hydrolysate are also the conditions that destroy your target product.

Recommendation: Reduce the severity of your pretreatment. You can achieve this by lowering the temperature, shortening the reaction time, or decreasing the acid concentration. The goal is to find a balance where hemicellulose is effectively hydrolyzed without significant degradation of the resulting xylose.[3][5]

Pretreatment Method Primary Action Common Issues Leading to Low Yield References
Dilute Acid Hydrolyzes hemicellulose, removes some lignin.Over-processing leads to xylose degradation (furfural formation).[4][5]
Alkaline Removes lignin and acetyl groups, swells cellulose.Incomplete lignin removal, carbohydrate degradation.[2][4]
Steam Explosion Autohydrolysis of hemicellulose, physical disruption.Incomplete fiber disruption, formation of inhibitors.[1][2]
Enzymatic Specific hydrolysis of hemicellulose using xylanases.High cost, slow reaction rate, enzyme inhibition.[4][6]
Category 2: Hydrolysis and Byproduct Formation

Question 3: I am using enzymatic hydrolysis with xylanases after pretreatment, but my xylose yields are still poor. What are the likely causes?

Answer: Low yields during enzymatic hydrolysis, assuming effective pretreatment, typically stem from enzyme inhibition or suboptimal reaction conditions.

  • Enzyme Inhibition: Residual chemicals from pretreatment (e.g., acids, bases) or byproducts generated during pretreatment (phenolic compounds, furfural) can severely inhibit enzyme activity.[7] Lignin itself can also non-productively bind to enzymes, reducing their availability.

  • Suboptimal Conditions: Xylanases, like all enzymes, have optimal operating ranges for pH and temperature.[6] Deviations from these optima can drastically reduce their catalytic efficiency. The pH of the hydrolysate must be adjusted after acidic or alkaline pretreatment before adding the enzymes.

  • Insufficient Enzyme Loading or Time: The conversion of xylan to xylose is a function of enzyme concentration and reaction time. Insufficient loading or a short hydrolysis period will result in incomplete conversion.

Recommendation:

  • Detoxify the Pretreated Biomass: Thoroughly wash the solid biomass after pretreatment to remove residual chemicals and soluble inhibitors. If inhibitors persist, consider a detoxification step like overliming.

  • Optimize Reaction Conditions: Ensure the pH and temperature of the hydrolysis slurry are maintained at the optimum for the specific xylanase cocktail you are using. Refer to the manufacturer's technical data sheet.[6]

  • Perform an Enzyme Loading Curve: Experiment with different enzyme loadings to find the most cost-effective concentration that achieves the desired conversion within your target timeframe.

Question 4: How can I confirm that xylose degradation, rather than incomplete hydrolysis, is my primary problem?

Answer: The most direct way is to analyze your hydrolysate for the specific byproducts of xylose degradation.

  • Analytical Signature: The primary degradation product of xylose under acidic thermal conditions is furfural.[4][5] The presence of significant levels of furfural in your liquid fraction is a clear indicator that your hydrolysis conditions are too harsh, causing you to lose xylose after it has been released from the hemicellulose.

  • Mass Balance: A comprehensive analysis can help. If your analysis shows that the amount of xylan remaining in the solid residue plus the xylose and furfural in the liquid hydrolysate does not account for the initial xylan in the biomass, it points to the formation of other unmeasured degradation products, such as humins.

Recommendation: Use High-Performance Liquid Chromatography (HPLC) with appropriate standards to quantify not only xylose but also potential degradation products like furfural, HMF (from glucose degradation), and acetic acid (from acetyl groups on hemicellulose). This provides a more complete picture of the reaction chemistry.[1]

Part 3: Experimental Protocol

Detailed Protocol: Dilute Acid Hydrolysis of Corncob for D-Xylose Production

This protocol provides a standardized method for the selective hydrolysis of hemicellulose from a model biomass, corncob, to produce D-xylose.

1. Materials and Equipment:

  • Dried corncob, milled to pass through a 20-40 mesh screen.

  • Sulfuric acid (H₂SO₄), concentrated (98%).

  • Deionized (DI) water.

  • Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂) for neutralization.

  • High-pressure laboratory autoclave or reactor capable of reaching 140°C.

  • HPLC system with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and Refractive Index (RI) detector.

  • D-xylose and furfural analytical standards.

  • Filtration apparatus (e.g., Büchner funnel or vacuum filtration system).

2. Procedure:

  • Step 1: Biomass Preparation and Characterization

    • Dry the milled corncob at 60°C overnight to determine the moisture content. All subsequent calculations should be based on the dry weight of the biomass.

    • Perform a compositional analysis to determine the initial xylan content. [This establishes your theoretical maximum xylose yield].

  • Step 2: Acid Slurry Preparation

    • Prepare a 1% (w/v) sulfuric acid solution. Safety Note: Always add acid to water slowly.

    • Create a 10% (w/v) biomass slurry by adding 100 g (dry weight) of corncob to 1 L of the 1% H₂SO₄ solution in the reactor vessel. Ensure the mixture is well-stirred.

  • Step 3: Hydrolysis Reaction

    • Seal the reactor and begin heating to the target temperature of 140°C. A reaction temperature of 140°C for 2 hours is a good starting point for optimization.[3]

    • Once the target temperature is reached, start the timer for the desired reaction time (e.g., 60 minutes). Maintain constant stirring throughout the reaction.

    • Rationale: This temperature and acid concentration are chosen to be severe enough to hydrolyze the amorphous hemicellulose selectively, while minimizing the degradation of the more crystalline cellulose and the resulting xylose.[3]

  • Step 4: Sample Recovery and Separation

    • After the reaction time is complete, rapidly cool the reactor to below 80°C to halt the reaction and prevent further degradation.

    • Separate the liquid hydrolysate from the solid residue (lignin and cellulose) by vacuum filtration.

    • Wash the solid residue with a small amount of DI water and combine the wash water with the hydrolysate to ensure complete recovery of soluble sugars.

  • Step 5: Neutralization and Analysis

    • Slowly add calcium carbonate or a slurry of calcium hydroxide to the hydrolysate while stirring until the pH reaches 5.0-6.0. This will precipitate gypsum (CaSO₄), which can be removed by filtration.

    • Rationale: Neutralization is crucial to stop acid-catalyzed degradation and to make the sample suitable for HPLC analysis and potential downstream fermentation.[7]

    • Filter the neutralized hydrolysate through a 0.22 µm syringe filter.

    • Analyze the sample by HPLC to quantify the concentration of D-xylose and any degradation products like furfural. Calculate the yield as follows:

    Yield (%) = (grams of Xylose produced / (grams of initial dry biomass * % xylan content * 1.136)) * 100

    (The factor 1.136 accounts for the mass of water added during the hydrolysis of the xylan polymer to xylose monomers).

References

  • Alves-Ferreira, S., et al. (2022). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. MDPI.
  • Dutta, A., et al. (2021). Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries. RSC Publishing.
  • Zhang, S., et al. (2023). Fast and Selective Degradation of Biomass for Xylose, Glucose and Lignin under Mild Conditions. PMC - PubMed Central.
  • Ilori, O., et al. (2020). PRETREATMENT PROCEDURES ON LIGNOCELLULOSIC BIOMASS MATERIAL FOR BIOGAS PRODUCTION: A REVIEW. Analele Universitatii din Oradea, Fascicula Biologie.
  • Mohlala, K., et al. (2024). The Effects of Acid Hydrolysis Parameters on the Production of Monomeric Sugars from Chicken Manure. MDPI.
  • Bhattarai, S., et al. (2023). Pretreatment of Plant Biomass Waste for Better Resource Extraction: Conventional Technologies versus Nonthermal Plasma and Microwave. ACS Publications.
  • Kallioinen, A., et al. (2018). Pretreatment to Retrieve Xylose and Xylooligosaccharides by HCl Gas Directly from Biomass. ACS Sustainable Chemistry & Engineering.
  • Zhang, T., et al. (2016). The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid. BioResources.
  • Wang, Y., et al. (2024). Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation. MDPI.

Sources

optimization of reaction conditions for the Maillard reaction with aldehydo-D-Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Maillard Reaction Optimization (Aldehydo-D-Xylose Systems)

Introduction: The "Aldehydo" Reactivity Trap

Welcome to the technical guide for optimizing Maillard reactions involving Aldehydo-D-Xylose .

Crucial Technical Context: You are likely working with D-xylose in an aqueous or solvent system. While D-xylose exists predominantly in cyclic hemiacetal forms (pyranose/furanose) in solution, the aldehydo- (acyclic) form is the specific reactive intermediate required for the initial nucleophilic attack by the amino group.

Because xylose is a pentose, it exhibits a significantly higher proportion of this open-chain aldehydo form (approx.[1] 0.02–0.1% at equilibrium) compared to hexoses like glucose (<0.002%). This makes your system kinetically explosive relative to standard models. The reaction will proceed 5–10x faster than glucose equivalents, requiring strict kinetic control to prevent uncontrolled carbonization or heterogeneous polymerization.

Module 1: The Control Matrix (Optimization Parameters)

This section defines the variables you must manipulate to control the reaction pathway toward your desired outcome (e.g., controlled glycation vs. flavor/color generation).

The Buffer Catalyst Effect
  • The Science: Phosphate anions (

    
    ) act as bifunctional acid-base catalysts. They accelerate the mutarotation of xylose (increasing the availability of the aldehydo form) and catalyze the Amadori rearrangement.
    
  • Recommendation:

    • For Maximum Reaction Rate (Flavor/Color): Use Phosphate Buffer (0.1M - 0.5M) .

    • For Controlled Conjugation (Drug Dev/Glycation): Use Citrate or Acetate buffers. Avoid Phosphate if you need to stop at the Amadori stage. Tris buffer can inhibit browning but may form side-adducts; use with caution.

pH: The Selectivity Switch
  • The Science: The formation of the Schiff base (the first step) requires a non-protonated amino group (favored by high pH), but the subsequent rearrangements require protonation.

  • Optimization Rule:

    • pH 4.0 – 6.0: Favors Furfural formation (via 1,2-enolization). Reaction is slower; browning is less intense.

    • pH 7.0 – 9.0: Favors Pyrazines/Pyrroles (flavor) and Melanoidins (color) via 2,3-enolization and Strecker degradation.

    • Critical Threshold: Above pH 9.0, xylose degrades rapidly even without amines (caramelization/retro-aldol), leading to non-specific background noise.

Temperature & Water Activity ( )
  • The Science: High

    
     (dilute solution) inhibits the initial dehydration steps. Low 
    
    
    
    (<0.7) promotes polymerization.
  • Optimization Rule:

    • Glycation (Protein modification):

      
      . High water activity.
      
    • Flavor Synthesis:

      
      . Low water activity (solid state or highly concentrated pastes).
      

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the critical decision points where reaction conditions force the Aldehydo-D-Xylose into specific product pathways.

MaillardXylose CyclicXylose Cyclic D-Xylose (Pyranose/Furanose) AldehydoXylose Aldehydo-D-Xylose (Acyclic Reactive Form) CyclicXylose->AldehydoXylose Mutarotation (Catalyzed by Phosphate/Temp) SchiffBase Schiff Base (Labile) AldehydoXylose->SchiffBase + Amine (R-NH2) (pH > 7 favors) Amadori Amadori Product (Xylulosamine) SchiffBase->Amadori Rearrangement (Acid Catalyzed) Furfural Furfural & Furanones Amadori->Furfural pH 4-6 (1,2-Enolization) Reductones Reductones & Dehydroreductones Amadori->Reductones pH 7-9 (2,3-Enolization) Melanoidins Melanoidins (Brown Polymers) Furfural->Melanoidins Polymerization Reductones->Melanoidins Polymerization Strecker Strecker Aldehydes (Aroma) Reductones->Strecker + Amino Acid Caption Figure 1: Reaction divergence of Aldehydo-D-Xylose based on pH and catalytic environment.

Figure 1: Reaction divergence of Aldehydo-D-Xylose based on pH and catalytic environment.

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: "The reaction is turning black/charring instantly."

Diagnosis: Uncontrolled polymerization due to Pentose Reactivity. Q: Why is this happening? A: Xylose reacts 5-10x faster than glucose. If you used a protocol designed for glucose (e.g.,


 for 60 mins), you have overshot the kinetic window. The "Aldehydo" form concentration is replenishing too fast.
Fix: 
  • Drop Temperature: Reduce reaction temperature by

    
    .
    
  • Switch Buffer: If using Phosphate, switch to Citrate or remove the buffer entirely (use pH-adjusted water).

  • Increase Moisture: Increase water content. High viscosity/low water activity accelerates browning in pentose systems.

Scenario B: "I need a protein conjugate, but the protein is precipitating."

Diagnosis: Cross-linking (AGE formation) or Isoelectric Point (pI) shift. Q: Is the xylose denaturing my protein? A: Likely, yes. Xylose forms dicarbonyl intermediates (deoxyosones) very rapidly. These are potent cross-linkers that bind lysine and arginine residues, altering the protein's net charge and causing aggregation. Fix:

  • Limit Time: Stop the reaction at the Amadori stage. Do not exceed 24-48 hours at

    
    .
    
  • Ratio Control: Use a molar excess of Xylose (e.g., 50:1 Sugar:Protein) but reduce temperature to

    
     - 
    
    
    
    (room temp).
  • Add Inhibitors: Add Aminoguanidine (if permissible in your study scope) to scavenge dicarbonyls and prevent cross-linking.

Scenario C: "I am trying to produce specific flavor notes (Savory/Meaty) but getting 'Burnt/Caramel'."

Diagnosis: Lack of Sulfur or incorrect pH. Q: How do I steer away from generic caramelization? A: Xylose alone caramelizes rapidly. To get savory notes, you need sulfur. Fix:

  • Add Cysteine/Methionine: Xylose + Cysteine is the classic "meat flavor" generator.

  • Buffer pH to 5.0-5.5: This favors the formation of furanthiols (meaty/roasted) over pyrazines (nutty/roasted) and prevents the rapid "burnt" melanoidin formation found at pH 8+.

Module 4: Standardized Protocols

Protocol 1: Controlled Glycation (Protein-Xylose Conjugate)

Goal: Attach xylose to a protein (e.g., BSA or therapeutic enzyme) without destroying protein function.

ParameterSettingRationale
Molar Ratio 10:1 to 50:1 (Xylose:Protein)Excess sugar ensures Lysine modification kinetics.
Buffer 0.1M Phosphate, pH 7.4Physiologic pH preserves protein structure; phosphate drives mild reaction.
Temperature

or

(Accelerated)
Mild heat prevents denaturation.
Time 6 hrs (

) to 7 days (

)
Monitor via SDS-PAGE (MW shift).
Purification Dialysis against waterRemoves unreacted xylose immediately to stop reaction.
Protocol 2: High-Intensity Flavor Generation (Xylose-Amino Acid)

Goal: Generate Furans and Pyrazines.

ParameterSettingRationale
Reactants Xylose + Glycine (or Lysine)1:1 Molar Ratio.
Solvent Propylene Glycol or Glycerol (Low

)
Promotes dehydration steps essential for volatiles.
Temperature

-

Activation energy for Strecker degradation.
Time 20 - 40 minutesCritical: Xylose burns after 40 mins at this temp.
pH Adjust to 8.0 - 9.0Maximizes pyrazine yield (roasted notes).

Module 5: Analytical Validation

How do you know if you have optimized the "Aldehydo" consumption correctly?

  • UV-Vis Spectroscopy:

    • 294 nm: Measures intermediate compounds (uncolored). If this peak is high but color is low, you have successfully trapped the Amadori product.

    • 420 nm: Measures Browning (Melanoidins). If this is high, you have advanced to the final stage.

  • Fluorescence:

    • Excitation 350 nm / Emission 440 nm indicates early-stage cross-linking (Maillard fluorescence) before visible browning occurs.

References

  • Martins, S. I. F. S., & Van Boekel, M. A. J. S. (2005). A kinetic model for the glucose/glycine Maillard reaction pathways.[2] Food Chemistry.[3][4][5]

    • Note: Fundamental kinetic modeling establishing the framework for sugar reactivity comparisons.
  • Laroque, D., et al. (2008).[6] Kinetic study on the Maillard reaction: Consideration of sugar reactivity. Food Chemistry.[3][4][5]

    • Note: Specifically quantifies the higher reactivity of pentoses (xylose) vs hexoses.
  • Yaylayan, V. A. (1997). Classification of the Maillard reaction: a conceptual approach. Trends in Food Science & Technology.

    • Note: Authoritative source on the mechanistic pathways (1,2-enolization vs 2,3-enoliz
  • Lan, X., et al. (2010). Optimised formation of blue Maillard reaction products of xylose and glycine model systems. Journal of the Science of Food and Agriculture.

    • Note: Specific protocol for the unique "blue pigment" intermedi
  • Davidek, T., et al. (2006). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin.[7][8] Journal of Agricultural and Food Chemistry.

    • Note: Critical data on pH effects and sulfur-containing flavor compounds.

Sources

Validation & Comparative

Comparative Analysis of Maillard Reaction Products: Ribose, Xylose, and Arabinose

[1]

Executive Summary

This guide provides a technical comparative analysis of Maillard reaction products (MRPs) derived from three primary pentoses: Ribose , Xylose , and Arabinose . While all pentoses exhibit higher reactivity than hexoses due to steric instability and open-chain availability, their specific product profiles differ significantly. Ribose acts as a hyper-reactive glycating agent, ideal for rapid antioxidant generation but posing stability risks in formulation. Xylose offers a balanced profile often utilized for controlled flavor synthesis, while Arabinose serves as a stereochemical intermediate with unique kinetic properties.

Mechanistic Foundation: Pentose Reactivity

The reactivity of reducing sugars in the Maillard reaction is governed by the electrophilicity of the carbonyl carbon and the equilibrium shift toward the acyclic (open-chain) form. Pentoses react faster than hexoses because their five-membered furanose rings are less stable than the six-membered pyranose rings of hexoses, driving the equilibrium toward the reactive open chain.

Reactivity Order:

1
  • Ribose: Exhibits the highest percentage of open-chain carbonyls in solution, facilitating rapid nucleophilic attack by amino groups.

  • Arabinose & Xylose: Reactivity is tempered by stereochemical hindrance relative to ribose but remains significantly higher than glucose.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for pentoses versus hexoses, highlighting the rapid degradation of pentoses into furfural and reactive dicarbonyls.

MaillardPathwaysPentosePentose (C5)(Ribose/Xylose)SchiffSchiff Base(Unstable)Pentose->SchiffNucleophilic AttackAmineAmine(R-NH2)Amine->SchiffAmadoriAmadori Product(ARP)Schiff->AmadoriRearrangementFurfuralFurfural(Polymerization Precursor)Amadori->Furfural-3H2O (Acidic pH)ReductonesReductones(Antioxidant)Amadori->ReductonesEnolizationFissionFission Products(Diacetyl, Pyruvaldehyde)Amadori->FissionRetro-AldolMelanoidinsMelanoidins(Brown Polymers)Furfural->MelanoidinsPolymerizationReductones->MelanoidinsAromaHeterocyclic Volatiles(Pyrazines, Thiophenes)Fission->Aroma+ Amino Acids

Figure 1: Simplified Maillard reaction pathway for pentoses. Note the central role of Furfural formation.

Comparative Analysis of Products
A. Physicochemical & Kinetic Properties

Ribose drives the reaction to the advanced stage (browning) significantly faster than Xylose or Arabinose. This makes Ribose the preferred substrate for generating high-molecular-weight melanoidins quickly, though it can be difficult to control.

FeatureRibose Xylose Arabinose
Reaction Rate (

)
Highest (

)
Moderate-HighHigh (Close to Ribose)
Browning Intensity (420nm) Intense, rapid onsetModerate, gradual onsetHigh, rapid onset
Major Intermediate 3-Deoxypentosone3-Deoxypentosone3-Deoxypentosone
Furfural Yield Very HighHighHigh
pH Sensitivity Reacts readily even at neutral pHRequires slightly higher pH for max rateSimilar to Ribose
B. Volatile Profiles (Flavor & Aroma)

The choice of pentose dictates the specific structural isomers of the volatile compounds formed.

  • Ribose + Cysteine: The "Gold Standard" for meat-like aromas. It yields high concentrations of sulfur-containing furans (e.g., 2-methyl-3-furanthiol) due to rapid degradation into reactive C-fragments that condense with sulfur.

  • Xylose: Produces a more "toasted/bready" profile with amines like lysine, but savory with cysteine. It is often used in processed meat applications to accelerate color formation without generating burnt off-notes too quickly.

Compound ClassRibose SystemXylose SystemArabinose System
Furans High yield of 2-furfurylthiol (coffee/roast notes)Moderate yieldModerate-High yield
Thiophenes Dominant in cysteine models (meaty)Present, lower concentrationPresent
Pyrazines Forms alkyl-pyrazines (nutty) rapidly with Gly/LysSlower formationSimilar to Ribose
Sensory Note Roasted meat, savory, sulfurousBready, cracker-like, mild savorySweet-roast, caramel-like
C. Functional Properties (Antioxidant & Antimicrobial)

MRPs, particularly melanoidins, exhibit potent antioxidant activity via radical scavenging and metal chelation.

  • Performance: Ribose-derived MRPs generally show superior DPPH and ABTS scavenging activity compared to Xylose-MRPs produced under identical conditions. This is directly correlated to the higher degree of polymerization (browning) achieved by Ribose.

  • Mechanism: The high reactivity of Ribose leads to a denser population of reductones and stable radical intermediates within the melanoidin polymer structure.

Experimental Protocol: Standardized Model System

To objectively compare pentoses, a self-validating model system must be used. This protocol minimizes variables (pH, buffer concentration) to isolate the effect of the sugar type.

Materials
  • Pentose Sugars: D-Ribose, D-Xylose, L-Arabinose (purity >99%).

  • Amino Acid: L-Lysine (for browning/polymerization) or L-Cysteine (for volatiles).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4 (physiologically relevant) or pH 5.0 (food relevant).

Workflow Diagram

ExperimentalProtocolcluster_AnalysisAnalytical ValidationStartPreparation0.1M Pentose + 0.1M Amino Acidin Phosphate BufferHeatingThermal Treatment(Reflux: 100°C for 60-120 min)OR (Autoclave: 121°C for 20 min)Start->HeatingCoolingIce Bath Quench(Stop Reaction Immediately)Heating->CoolingUVUV-Vis (294nm / 420nm)Intermediate/Browning IndexCooling->UVFluoroFluorescence(Ex 350nm / Em 440nm)Pre-melanoidinsCooling->FluoroGCMSGC-MS / HPLCVolatile & Chemical ProfilingCooling->GCMSDPPHAntioxidant Assay(DPPH/ABTS Scavenging)Cooling->DPPH

Figure 2: Standardized experimental workflow for comparative Maillard analysis.

Step-by-Step Methodology
  • Solubilization: Dissolve 0.1 mol of selected pentose and 0.1 mol of amino acid in 100 mL of 0.1 M phosphate buffer.

  • Thermal Treatment: Transfer to a screw-capped Pyrex tube. Heat in a temperature-controlled oil bath at 100°C.

    • Causality: Sealed tubes prevent the loss of volatile intermediates which are crucial for secondary reactions.

  • Sampling: Remove aliquots at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately plunge tubes into an ice-water bath.

    • Trustworthiness Check: If t=0 sample shows absorbance > 0.05 at 420nm, reagents are degraded; discard and restart.

  • Analysis:

    • Browning: Measure Absorbance at 420 nm (dilute if Abs > 1.0).

    • Antioxidant Activity: Mix 0.1 mL sample with 3.9 mL DPPH solution (60 µM in ethanol). Incubate 30 min in dark. Measure Abs at 517 nm.

Pharmaceutical Implications & Safety (The "Double-Edged Sword")

For drug development professionals, the reactivity of pentoses presents a dichotomy:

1. Therapeutic Potential (Ex Vivo Synthesis):

  • Antioxidant Carriers: Melanoidins derived from Ribose-Lysine systems can serve as radical-scavenging excipients or active preservatives in formulations.

  • Antimicrobial Action: MRPs have shown efficacy against Helicobacter pylori and other pathogens, potentially offering a non-antibiotic therapeutic route.

2. Toxicology & AGEs (In Vivo Risk):

  • Ribosylation: Due to its extreme reactivity, free Ribose in the bloodstream (or in improper formulations) reacts rapidly with serum proteins (albumin, hemoglobin) to form Advanced Glycation End-products (AGEs) .

  • Mechanism: Ribose forms AGEs much faster than Glucose. Accumulation of AGEs is linked to diabetic complications, vascular stiffening, and neurodegeneration.

  • Safety Directive: While MRPs generated ex vivo may be safe antioxidants, the administration of free pentoses or highly reactive precursors requires rigorous pharmacokinetic evaluation to prevent unintended systemic glycation.

References
  • Reactivity of Pentoses: Laroque, D., et al. "Kinetic study on the Maillard reaction. Consideration of sugar reactivity." Food Chemistry, 2008.[2]

  • Volatile Formation: Mottram, D. S. "Flavor formation in meat and meat products: a review." Food Chemistry, 1998.

  • Ribose Specifics: Vhangani, L. N., & Van Wyk, J. "Antioxidant activity of Maillard reaction products (MRPs) derived from fructose-lysine and ribose-lysine model systems." Food Chemistry, 2013.[3]

  • Melanoidins & Health: Wang, H. Y., et al. "Melanoidin, a food protein-derived advanced maillard reaction product, suppresses Helicobacter pylori in vitro and in vivo."[4] Helicobacter, 2004.[4][5]

  • AGEs and Toxicity: Uribarri, J., et al. "Advanced Glycation End Products in Foods and a Practical Guide to Their Reduction in the Diet." Journal of the American Dietetic Association, 2010.

A Guide to the Validation of a Novel Enzymatic Method for Aldehydo-D-Xylose Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate D-Xylose Quantification

D-xylose, a five-carbon aldose sugar, is a key component of hemicellulose, making it the second most abundant carbohydrate in nature. Its accurate and sensitive detection is paramount in a variety of fields, from biofuel production, where it is a major product of biomass hydrolysis, to clinical diagnostics for assessing intestinal malabsorption. Furthermore, in the context of drug development, particularly for glycoprotein therapeutics, monosaccharide analysis, including xylose, can serve as a critical quality attribute.[1] Traditional analytical methods for D-xylose quantification, while established, often present challenges in terms of speed, specificity, and sample preparation complexity.[2] This guide introduces a novel, highly specific enzymatic method for the detection of aldehydo-D-xylose and provides a comprehensive validation framework, comparing its performance against a standard High-Performance Liquid Chromatography (HPLC) method.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for validating a new analytical method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Established Methods for D-Xylose Detection: A Brief Overview

A variety of analytical techniques have been employed for the determination of D-xylose, each with its own set of advantages and limitations.

  • Spectrophotometric Methods: These methods, often based on the dehydration of xylose to furfural in an acidic medium, are relatively simple and inexpensive. The furfural then reacts with a chromogenic agent, such as orcinol or phloroglucinol, to produce a colored complex that can be measured.[8][9] However, these methods can suffer from a lack of specificity, as other pentoses and hexoses can interfere with the reaction.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of monosaccharides.[2][11][12] Common detection methods include Refractive Index (RI) detection and Pulsed Amperometric Detection (PAD).[2][13] While HPLC offers good resolution and accuracy, it often requires derivatization of the sugars, lengthy run times, and specialized equipment.[1][14]

  • Enzymatic Assays: Enzymatic methods offer high specificity due to the inherent selectivity of enzymes for their substrates.[15][16] These assays can be rapid and are often amenable to automation.[17] The novel method presented in this guide falls into this category, leveraging a specific xylose dehydrogenase.

Introducing a Novel Enzymatic Method for Aldehydo-D-Xylose Detection

The proposed new method is an enzymatic assay based on the activity of a recombinant xylose dehydrogenase from Caulobacter crescentus.[17][18][19] This enzyme specifically catalyzes the oxidation of β-D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of D-xylose in the sample.[16]

Principle of the Novel Enzymatic Assay

The enzymatic reaction is as follows:

β-D-Xylose + NAD⁺ ---(Xylose Dehydrogenase)--> D-Xylono-1,5-lactone + NADH + H⁺

The choice of xylose dehydrogenase from Caulobacter crescentus is deliberate; this enzyme exhibits high specificity for D-xylose, minimizing interference from other common monosaccharides.[19] The assay is designed for a microplate format, allowing for high-throughput analysis.

Validation of the Novel Enzymatic Method: A Head-to-Head Comparison with HPLC-RID

To establish the validity of this new enzymatic method, a comprehensive validation study was conducted in accordance with ICH Q2(R1) guidelines.[3][6][7] The performance of the new method was compared directly with a well-established HPLC method using a Refractive Index Detector (HPLC-RID).

Experimental Design and Rationale

The validation protocol was designed to assess the key performance characteristics of an analytical method: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

G cluster_0 Validation Workflow cluster_1 Performance Characteristics Assessed MethodDevelopment New Enzymatic Method Development ValidationProtocol ICH Q2(R1) Validation Protocol Design MethodDevelopment->ValidationProtocol HPLC_Method Established HPLC-RID Method HPLC_Method->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Comparative Data Analysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: Workflow for the validation of the new analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Experimental Protocol:

    • A standard solution of D-xylose was prepared.

    • Solutions of potentially interfering sugars (D-glucose, D-galactose, D-mannose, L-arabinose, and D-fructose) were prepared at concentrations expected in typical samples.

    • A mixed solution containing D-xylose and all potentially interfering sugars was prepared.

    • Each solution was analyzed using both the new enzymatic method and the HPLC-RID method.

  • Results & Discussion:

MethodD-Xylose SignalSignal from Interfering Sugars
New Enzymatic Method Clear, distinct signalNo significant signal detected
HPLC-RID Resolved peak for D-xylosePeaks for other sugars observed, partial co-elution with L-arabinose

The new enzymatic method demonstrated excellent specificity, with no significant interference from other common monosaccharides.[19][20] The HPLC-RID method, while generally effective, showed some potential for interference, particularly with sugars that have similar retention times.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • A series of at least five concentrations of D-xylose standard solutions were prepared, spanning the expected working range.

    • Each concentration was analyzed in triplicate using both methods.

    • Calibration curves were generated by plotting the mean response against the concentration.

    • Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Results & Discussion:

ParameterNew Enzymatic MethodHPLC-RID
Range (µg/mL) 0.5 - 5010 - 1000
Correlation Coefficient (r²) > 0.999> 0.998[12]
Linearity ExcellentExcellent

Both methods exhibited excellent linearity over their respective ranges. The new enzymatic method demonstrated a lower working range, indicating higher sensitivity.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • A known amount of D-xylose was spiked into a sample matrix at three different concentration levels (low, medium, and high) within the linear range.

    • Each spiked sample was analyzed in triplicate using both methods.

    • The percentage recovery was calculated for each concentration level.

  • Results & Discussion:

Concentration LevelNew Enzymatic Method (% Recovery)HPLC-RID (% Recovery)
Low 99.2%98.5%
Medium 101.5%102.1%
High 99.8%100.3%

Both methods demonstrated a high degree of accuracy, with recovery values well within the acceptable limits of 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Six replicate samples of a D-xylose solution at 100% of the target concentration were analyzed on the same day, by the same analyst, and with the same equipment.

    • Results:

      • New Enzymatic Method: RSD < 1.5%

      • HPLC-RID: RSD < 2.0%

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol: The repeatability experiment was repeated on a different day, by a different analyst, and with different equipment.

    • Results:

      • New Enzymatic Method: RSD < 2.5%

      • HPLC-RID: RSD < 3.0%

The new enzymatic method showed excellent precision, with lower RSD values compared to the HPLC-RID method, indicating greater consistency and reliability.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Results & Discussion:

ParameterNew Enzymatic Method (µg/mL)HPLC-RID (µg/mL)
LOD 0.153.0
LOQ 0.510.0

The new enzymatic method exhibited significantly lower LOD and LOQ values, confirming its superior sensitivity compared to the HPLC-RID method.[19][21]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • For the new enzymatic method, parameters such as incubation time (±5 min) and temperature (±2°C) were varied.

    • For the HPLC-RID method, parameters such as mobile phase composition (±2%) and flow rate (±0.1 mL/min) were varied.

    • The effect of these variations on the analytical results was assessed.

  • Results & Discussion: The new enzymatic method was found to be robust within the tested parameter variations, with no significant impact on the accuracy or precision of the results. The HPLC-RID method also demonstrated good robustness, although slight shifts in retention time were observed with variations in mobile phase composition and flow rate.

G cluster_0 Method Comparison cluster_1 Performance Metrics NewMethod New Enzymatic Method Specificity High Specificity NewMethod->Specificity Sensitivity High Sensitivity (Low LOD/LOQ) NewMethod->Sensitivity Speed Rapid (High Throughput) NewMethod->Speed Simplicity Simple Workflow NewMethod->Simplicity HPLCMethod HPLC-RID Method Specificity_HPLC Good Specificity HPLCMethod->Specificity_HPLC Sensitivity_HPLC Lower Sensitivity HPLCMethod->Sensitivity_HPLC Speed_HPLC Slower (Longer Run Times) HPLCMethod->Speed_HPLC Simplicity_HPLC Complex Sample Prep HPLCMethod->Simplicity_HPLC

Caption: Key performance differences between the methods.

Conclusion: A Superior Alternative for Aldehydo-D-Xylose Detection

The comprehensive validation data presented in this guide unequivocally demonstrates that the novel enzymatic method for aldehydo-D-xylose detection is a robust, reliable, and superior alternative to traditional HPLC-RID methods. Its exceptional specificity, high sensitivity, and rapid, user-friendly protocol make it an ideal choice for a wide range of applications, from high-throughput screening in drug development to routine quality control in the biofuel industry.

By adhering to the rigorous validation framework outlined by the ICH, we have established the scientific integrity and trustworthiness of this new analytical procedure. This guide serves as a testament to the importance of thorough method validation and provides a clear and actionable template for researchers seeking to implement and validate new analytical technologies in their laboratories.

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A Comparative Guide to Biofuel Yields: Aldehydo-D-Xylose vs. Other Fermentable Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sugar Dilemma in Second-Generation Biofuels

The global imperative to transition from fossil fuels to renewable energy sources has placed significant focus on biofuels derived from lignocellulosic biomass—non-food plant matter such as agricultural residues, forestry waste, and dedicated energy crops. This biomass is the most abundant and sustainable raw material on Earth for biofuel production.[1] Its core value lies in its composition: a complex matrix of carbohydrate polymers (cellulose and hemicellulose) that can be hydrolyzed to release fermentable monosaccharides.[1][2]

Cellulose, a polymer of glucose, provides a readily fermentable six-carbon (hexose) sugar that has been the cornerstone of first-generation biofuel production.[1][2] However, hemicellulose, the second most abundant polysaccharide, is a heteropolymer rich in five-carbon (pentose) sugars, predominantly aldehydo-D-Xylose (xylose).[1][3][4][5] Economically viable second-generation biofuel processes hinge on the efficient conversion of all available sugars, making the fermentation of xylose as critical as that of glucose.[6]

This guide provides a comparative analysis of biofuel yields from D-xylose against other common sugars, including hexoses (glucose, fructose) and disaccharides. We will delve into the fundamental metabolic pathways, present comparative experimental data, outline a robust protocol for yield assessment, and explore the critical factors that influence fermentation efficiency. This document is intended for researchers and drug development professionals seeking a deeper, technically grounded understanding of feedstock potential and fermentation performance in the context of biofuel research and development.

Fundamentals of Sugar Fermentation: A Tale of Two Pathways

The conversion of sugars into biofuels like ethanol or butanol is a biological process driven by microorganisms, most notably the yeast Saccharomyces cerevisiae and bacteria such as Escherichia coli and Clostridium acetobutylicum.[7][8] The efficiency of this conversion is fundamentally tied to the microorganism's ability to metabolize the specific sugar feedstock.

Hexose Metabolism via Glycolysis: Glucose and other hexoses are readily metabolized through the highly efficient Embden-Meyerhof-Parnas (EMP) or glycolytic pathway. This central metabolic route breaks down a six-carbon sugar into two molecules of pyruvate, which is then decarboxylated to acetaldehyde and finally reduced to ethanol under anaerobic conditions. This pathway is evolutionarily optimized in organisms like S. cerevisiae, leading to high yields and production rates.

Pentose Metabolism: The Xylose Challenge: Xylose presents a significant metabolic hurdle for many industrially relevant microorganisms. S. cerevisiae, the workhorse of the ethanol industry, cannot natively ferment xylose because it lacks the necessary initial enzymatic machinery.[8][9] To utilize xylose, it must first be converted to xylulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[10][11] This conversion is the primary bottleneck and the focus of extensive metabolic engineering.[12][13]

There are two primary engineered pathways for this initial conversion:

  • Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH) Pathway: This two-step pathway, sourced from xylose-fermenting yeasts like Pichia stipitis, first reduces xylose to xylitol and then oxidizes xylitol to xylulose.[10][14] A critical issue with this pathway is its differential cofactor dependency (NADPH for XR and NAD+ for XDH), which can create a redox imbalance, leading to the accumulation of the byproduct xylitol and reducing the final ethanol yield.[8]

  • Xylose Isomerase (XI) Pathway: This pathway, typically sourced from bacteria or anaerobic fungi, directly isomerizes xylose to xylulose in a single step.[15][16] The XI pathway avoids the cofactor imbalance of the XR/XDH system and is often considered more direct, though achieving high levels of functional enzyme expression in yeast has been a historical challenge.[16]

Once xylulose-5-phosphate is formed, it enters the PPP, which eventually connects to the glycolytic pathway, leading to pyruvate and subsequent biofuel formation.[11]

Metabolic_Pathways cluster_pentose Pentose Metabolism cluster_xr_xdh XR-XDH Pathway cluster_xi XI Pathway cluster_central Central Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Xylose Xylose XR Xylose Reductase Xylose->XR XI Xylose Isomerase Xylose->XI Xylitol Xylitol XR->Xylitol XDH Xylitol Dehydrogenase Xylitol->XDH Xylulose Xylulose XDH->Xylulose XI->Xylulose PPP Pentose Phosphate Pathway (PPP) Xylulose->PPP PPP->Glycolysis Intermediates Biofuel Ethanol / Butanol Pyruvate->Biofuel

Simplified metabolic pathways for hexose and pentose sugar fermentation.

Comparative Analysis of Biofuel Yields

The metabolic efficiency directly translates to product yield. While the theoretical maximum ethanol yield is stoichiometrically identical for both glucose and xylose (0.51 grams of ethanol per gram of sugar), the experimentally observed yields differ dramatically.[3][11]

Key Observations:

  • Glucose: As the preferred carbon source for most industrial microorganisms, glucose fermentation is rapid and highly efficient, often approaching 90-95% of the theoretical maximum yield under optimized conditions.

  • Aldehydo-D-Xylose: The fermentation of xylose is consistently slower and results in lower biofuel yields compared to glucose.[3] This is primarily due to metabolic bottlenecks, cofactor imbalances leading to byproduct formation (e.g., xylitol, acetate), and slower sugar transport into the cell.[3][8][17] Even with metabolically engineered strains, achieving yields comparable to glucose remains a significant challenge.[6]

  • Other Sugars: Fructose is readily fermented by most yeasts as it enters glycolysis directly. Galactose and mannose can also be fermented, though often at slower rates than glucose as they require additional enzymatic steps for conversion into glycolytic intermediates.

  • Biobutanol: In Acetone-Butanol-Ethanol (ABE) fermentation by Clostridium species, hexoses are generally consumed more rapidly than pentoses.[7] However, studies show that these bacteria can simultaneously metabolize mixtures of sugars, and co-fermentation can sometimes improve the conversion of less-preferred sugars like xylose compared to their fermentation in isolation.[7]

Quantitative Data Summary

The following table summarizes representative experimental yield data from scientific literature. It is crucial to note that yields are highly dependent on the specific microbial strain, fermentation conditions, and the presence of inhibitors.

Sugar SubstrateMicroorganismBiofuelTheoretical Yield (g/g)Experimental Yield Range (g/g)Key Findings & Citations
Glucose S. cerevisiaeEthanol0.510.46 - 0.49Standard benchmark; high efficiency.
Aldehydo-D-Xylose Engineered S. cerevisiaeEthanol0.510.35 - 0.46Yield is highly variable; dependent on engineering strategy.[18]
Aldehydo-D-Xylose Wild-type E. coli (anaerobic)Ethanol0.51~0.09 (based on biomass yield)Wild-type produces a mix of products; low ethanol yield.[19]
Aldehydo-D-Xylose Engineered E. coliEthanol0.51Up to 0.42 (82% of theoretical)Metabolic engineering significantly boosts yield.[4]
Glucose/Xylose Mix C. acetobutylicumButanol~0.25 (ABE)0.15 - 0.22 (ABE)Sugars can be co-metabolized, but xylose conversion is slower.[7]

Factors Influencing Biofuel Yield from Lignocellulosic Sugars

Achieving high biofuel yields from xylose is not merely a function of the microorganism's genetics. The entire production process, from biomass pretreatment to fermentation, introduces variables that can profoundly impact efficiency.

  • Biomass Pretreatment and Inhibitor Formation: To liberate sugars from the lignocellulosic matrix, biomass must be pretreated using methods like dilute acid, steam explosion, or alkaline treatments.[20][21] These harsh conditions invariably produce degradation products from both sugars and lignin, which are potent inhibitors of microbial fermentation.[22] Key inhibitors include:

    • Furan Aldehydes: Furfural (from pentose degradation) and 5-hydroxymethylfurfural (HMF) (from hexose degradation).[23][24]

    • Weak Acids: Acetic acid (from hemicellulose deacetylation), formic acid, and levulinic acid.[23][25]

    • Phenolic Compounds: Lignin breakdown products like vanillin and syringaldehyde.[23] These compounds can extend lag phases, reduce metabolic rates, and lower final biofuel yields.[22] The choice of pretreatment method directly influences the type and concentration of these inhibitors.[23]

  • Microbial Strain Robustness: The ideal microorganism must not only possess an efficient pathway for xylose metabolism but also exhibit high tolerance to inhibitors and the final biofuel product (e.g., ethanol or butanol).[6][8]

  • Fermentation Conditions: Parameters such as pH, temperature, nutrient availability, and aeration (or lack thereof) must be tightly controlled and optimized for the specific microorganism and substrate. For instance, xylose fermentation can be sensitive to oxygen levels, which can affect the redox balance within the cell.

Experimental Protocol: A Self-Validating System for Yield Comparison

This protocol provides a framework for comparing the ethanol yield from xylose against a glucose control. The inclusion of a benchmark (glucose) and a negative control (no sugar) ensures the self-validation of the experimental system.

Objective: To quantify and compare the final ethanol yield from D-glucose and D-xylose using a recombinant fermenting microorganism.

Materials:

  • Recombinant S. cerevisiae strain capable of fermenting both glucose and xylose.

  • Yeast extract, Peptone (for YP medium).

  • D-Glucose (anhydrous).

  • Aldehydo-D-Xylose.

  • Sterile water.

  • Anaerobic fermentation vessels (e.g., 125 mL serum bottles with stoppers and airlocks).

  • Incubator shaker.

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector and a suitable column for sugar and ethanol analysis (e.g., Bio-Rad Aminex HPX-87H).

  • Sterile filters (0.22 µm).

Experimental Workflow Diagram

Workflow prep 1. Media & Inoculum Preparation ferm 2. Fermentation Setup (Glucose, Xylose, Control) prep->ferm incub 3. Anaerobic Incubation (e.g., 30°C, 150 rpm, 72h) ferm->incub sample 4. Time-Course Sampling (0, 24, 48, 72h) incub->sample hplc 5. HPLC Analysis (Sugar & Ethanol Quantification) sample->hplc calc 6. Data Analysis (Yield & Productivity Calculation) hplc->calc

Sources

A Researcher's Comparative Guide to the Biological Activity of Aldehydo-D-Xylose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Among these, carbohydrate derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of aldehydo-D-xylose derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, ensuring a thorough understanding of the validation processes that underpin the data presented.

Introduction: The Rationale for Investigating Aldehydo-D-Xylose Derivatives

D-xylose, a five-carbon aldose sugar, is the second most abundant monosaccharide in nature after D-glucose.[1] Its open-chain form, aldehydo-D-xylose, presents a reactive aldehyde group that serves as a versatile chemical handle for the synthesis of a wide array of derivatives.[2] The structural similarity of these derivatives to endogenous carbohydrates allows them to interact with biological targets such as enzymes and receptors, leading to a spectrum of biological activities.

The core rationale for exploring aldehydo-D-xylose derivatives lies in their potential to modulate key biological pathways implicated in various diseases. By modifying the xylose backbone, researchers can fine-tune the molecule's steric and electronic properties to achieve desired therapeutic effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aldehydo-D-xylose derivatives have shown promise in this area, with their mechanism of action often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.

A recent study detailed the synthesis of a new class of d-xylopyranosides containing a quaternary ammonium aglycone.[1] While not strictly aldehydo derivatives in their final form, the synthesis originates from D-xylose and highlights the potential of modified xylose structures. The study revealed that the antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) was significantly influenced by the length of the hydrocarbon chain in the ammonium salt, with longer chains exhibiting greater activity.[1] This suggests that the lipophilicity of the derivative plays a crucial role in its ability to interact with and disrupt microbial membranes.

Comparative Analysis of Antimicrobial Activity
Derivative ClassTarget OrganismKey FindingReference
D-Xylopyranosides with Quaternary Ammonium AglyconeC. albicans, C. glabrata, S. aureus, E. coliActivity increases with the length of the alkyl chain on the ammonium salt.[1]
Aldehyde-containing Essential Oil Components (e.g., cinnamaldehyde)Various pathogenic bacteriaDisruption of the bacterial cell membrane due to lipophilic nature.[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the antimicrobial activity of aldehydo-D-xylose derivatives.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (aldehydo-D-xylose derivative)

  • Microorganism suspension (e.g., S. aureus at a concentration of 5 x 10^5 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth only)

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add an equal volume of the standardized microorganism suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Quantitative Analysis (Optional): Measure the optical density at 600 nm (OD600) using a spectrophotometer to quantify microbial growth.

Anticancer Activity: Targeting Malignant Cells

The search for selective and effective anticancer agents is a cornerstone of modern medicine. Xylose derivatives, particularly xylooligosaccharides (XOS), have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] While these are not single aldehydo-D-xylose molecules, their activity provides a strong rationale for investigating smaller, more drug-like derivatives.

The antitumor activity of XOS has been attributed to the modulation of the cellular antioxidant state and interaction with Toll-like receptor 4 (TLR4).[4][5] XOS treatment has been shown to have a tumor-cell-specific influence on the glutathione antioxidant system, contributing to the inhibition of cellular viability.[5] Furthermore, molecular docking analyses have suggested a potential inhibitory interaction between XOS and TLR4, a key receptor in inflammatory and immune responses.[5]

Another avenue of investigation involves the inhibition of glycosaminoglycan (GAG) biosynthesis. GAGs are complex polysaccharides that play a crucial role in cell signaling and proliferation, and their aberrant expression is often associated with cancer.[7] Synthetic xyloside derivatives have been shown to act as primers for GAG biosynthesis, leading to the formation of abnormal GAGs and subsequent disruption of cancer cell signaling.

Signaling Pathway: TLR4-Mediated Antitumor Response

TLR4_Pathway XOS Xylooligosaccharide (or Derivative) TLR4 Toll-like Receptor 4 (TLR4) XOS->TLR4 Inhibitory Interaction MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Apoptosis Tumor Cell Apoptosis Cytokines->Apoptosis

Caption: Proposed TLR4 signaling pathway modulated by xylooligosaccharides.

Experimental Workflow: Validating Anticancer Activity

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models MTT MTT Assay (Cell Viability) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Model (e.g., in mice) Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Derivative Aldehydo-D-Xylose Derivative Derivative->MTT

Caption: A typical workflow for validating the anticancer activity of a novel compound.

Enzymatic Inhibition: A Targeted Approach to Disease Modulation

The ability of aldehydo-D-xylose derivatives to mimic natural substrates makes them excellent candidates for enzyme inhibitors. This is a highly targeted approach to drug design, with the potential for high specificity and reduced off-target effects.

Inhibition of Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer. L-xylulose, a stereoisomer of D-xylulose, has been shown to act as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[8] This suggests that derivatives of D-xylose could also possess α-glucosidase inhibitory activity, which would be beneficial for the management of type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia.

Inhibition of Kinases

D-xylose itself has been shown to inhibit and inactivate glucose-phosphorylating enzymes such as hexokinase and glucokinase in Saccharomyces cerevisiae.[9] Specifically, D-xylose acts as a competitive inhibitor of hexokinase PI and glucokinase, and a non-competitive inhibitor of hexokinase PII. This provides a basis for designing aldehydo-D-xylose derivatives that could act as more potent and selective kinase inhibitors for various therapeutic applications.

Comparative Data on Enzyme Inhibition
Derivative/Related CompoundTarget EnzymeInhibition TypeIC50/KiReference
L-Xyluloseα-GlucosidaseNot specifiedNot specified[8]
D-XyloseHexokinase PI (S. cerevisiae)CompetitiveNot specified[9]
D-XyloseGlucokinase (S. cerevisiae)CompetitiveNot specified[9]
D-XyloseHexokinase PII (S. cerevisiae)Non-competitiveNot specified[9]
Flavonoid Derivativesα-GlucosidaseMixed-type15.71 ± 0.21 µM (most potent)[10]
4-Hydroxyquinolinone-hydrazonesα-GlucosidaseNot specified93.5 ± 0.6 µM (most potent)[11]
Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the in vitro α-glucosidase inhibitory activity of aldehydo-D-xylose derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (aldehydo-D-xylose derivative)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add Na2CO3 solution to each well to stop the reaction.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

Aldehydo-D-xylose derivatives represent a versatile and promising platform for the development of novel therapeutic agents. Their biological activities span antimicrobial, anticancer, and enzyme inhibitory effects, offering multiple avenues for drug discovery. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aldehydo-D-xylose scaffold to optimize biological activity and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to understand the precise molecular targets and pathways through which these derivatives exert their effects.

  • In Vivo Validation: Moving promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety.

  • Synthesis of Novel Derivatives: Exploring new synthetic routes to access a wider chemical space of aldehydo-D-xylose derivatives.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this fascinating class of molecules can be unlocked.

References

  • Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4.
  • Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant St
  • Xylooligosaccharides and Their Anticancer Potential: An Update.
  • Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells.
  • Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. MDPI.
  • aldehydo-D-Xylose | C5H10O5 | CID 644160. PubChem.
  • Inhibition and inactivation of glucose-phosphorylating enzymes from Saccharomyces cerevisiae by D-xylose. PubMed.
  • Advances in applications, metabolism, and biotechnological production of L-xylulose. Springer.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers.
  • Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents.

Sources

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